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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N-Me-D-Asp(OtBu)-OH: A Cornerstone for Advanced Peptide Synthesis

This guide provides an in-depth technical overview of N-Me-D-Asp(OtBu)-OH, a critical building block for researchers and professionals in drug development and peptide chemistry. We will delve into its chemical characteri...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of N-Me-D-Asp(OtBu)-OH, a critical building block for researchers and professionals in drug development and peptide chemistry. We will delve into its chemical characteristics, synthesis, and pivotal role in solid-phase peptide synthesis (SPPS), with a focus on the scientific principles that guide its effective application.

A Note on Chemical Identity: CAS Number 1799443-40-5

It is important to clarify a point of potential confusion regarding the CAS number. While the number 1799443-40-5 has been associated with N-Me-D-Asp(OtBu)-OH, it is more commonly and officially assigned to the N-α-Fmoc protected version, Fmoc-N-Me-D-Asp(OtBu)-OH . In practical application, the unprotected N-Me-D-Asp(OtBu)-OH is typically generated in situ during peptide synthesis from this stable, commercially available precursor. This guide will, therefore, focus on the synthesis and utility of the Fmoc-protected compound as the direct gateway to incorporating the N-Me-D-Asp(OtBu)-OH moiety into peptide chains.

Section 1: Chemical Properties and Structural Significance

N-Me-D-Asp(OtBu)-OH, in its Fmoc-protected form, is a white to off-white solid. Its structure is tailored for seamless integration into Fmoc-based solid-phase peptide synthesis (SPPS).

PropertyValueSource(s)
CAS Number 1799443-40-5 (commonly for Fmoc-protected form)[1][2]
Molecular Formula C24H27NO6[1][2]
Molecular Weight 425.47 g/mol [1]
Appearance White to off-white solid[3][4]
Storage Temperature 2-8°C[4]

The two key structural modifications, N-methylation and the tert-butyl ester side-chain protection, are not arbitrary; they are deliberate choices to address specific challenges in peptide synthesis and to modulate the properties of the final peptide.

  • N-Methylation: The presence of a methyl group on the backbone amide nitrogen has profound consequences. It introduces steric hindrance that can influence the peptide's secondary structure and conformational flexibility.[5][6] A significant advantage of N-methylation is the enhanced proteolytic stability it confers upon the resulting peptide, a crucial attribute for therapeutic candidates.[4][6]

  • β-tert-Butyl Ester (OtBu) Protection: The carboxylic acid side chain of aspartic acid is highly reactive and must be protected during peptide synthesis to prevent unwanted side reactions. The tert-butyl ester is a widely used protecting group due to its stability under the basic conditions of Fmoc deprotection and its facile removal with strong acids, such as trifluoroacetic acid (TFA), during the final cleavage from the solid support.[7][8]

Section 2: Synthesis and Deprotection

The synthesis of Fmoc-N-Me-D-Asp(OtBu)-OH is a multi-step process that requires careful control of protecting group chemistry. A general and effective method for the N-methylation of amino acids is the Biron-Kessler method, which is an adaptation of Fukuyama's procedure for solid-phase synthesis.[9]

General Synthesis Workflow for Fmoc-N-Methylated Amino Acids

G cluster_0 Solid-Phase Synthesis Fmoc-AA-OH 1. Fmoc-D-Asp(OtBu)-OH Loaded_Resin 3. Fmoc-D-Asp(OtBu)-O-Resin Fmoc-AA-OH->Loaded_Resin Load onto resin Resin 2. 2-Chlorotrityl Chloride (2-CTC) Resin Resin->Loaded_Resin NBS_Protection 4. o-NBS Protection of α-amine Loaded_Resin->NBS_Protection Fmoc deprotection, then o-NBS-Cl Methylation 5. N-Methylation NBS_Protection->Methylation Methyl iodide or dimethyl sulfate NBS_Deprotection 6. o-NBS Deprotection Methylation->NBS_Deprotection 2-mercaptoethanol, DBU Fmoc_Reprotection 7. Fmoc Reprotection NBS_Deprotection->Fmoc_Reprotection Fmoc-OSu Final_Product 8. Cleavage from Resin Fmoc-N-Me-D-Asp(OtBu)-OH Fmoc_Reprotection->Final_Product

Caption: General workflow for the solid-phase synthesis of Fmoc-N-methylated amino acids.

Step-by-Step Synthesis Protocol (Illustrative)
  • Resin Loading: Fmoc-D-Asp(OtBu)-OH is loaded onto a 2-chlorotrityl chloride resin. The resin acts as a temporary protecting group for the C-terminal carboxylic acid.

  • Fmoc Deprotection: The Fmoc group is removed from the α-amine using a solution of piperidine in a suitable solvent like N,N-dimethylformamide (DMF).

  • Sulfonamide Formation: The free α-amine is then protected with 2-nitrobenzenesulfonyl chloride (o-NBS-Cl).[9] This protection strategy is key as it renders the remaining amine proton acidic.

  • N-Methylation: The acidic proton is abstracted by a base, and the resulting anion is methylated using a methylating agent like methyl iodide or dimethyl sulfate.[9]

  • o-NBS Deprotection: The o-NBS group is removed using a thiol, such as 2-mercaptoethanol, in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[9]

  • Fmoc Protection: The newly formed N-methyl amine is then protected with N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) to yield the desired Fmoc-N-Me-D-Asp(OtBu)-O-Resin.

  • Cleavage from Resin: The final product is cleaved from the resin under mild acidic conditions that do not affect the OtBu side-chain protecting group.

In-situ Deprotection for Peptide Synthesis

To incorporate N-Me-D-Asp(OtBu)-OH into a growing peptide chain, the N-terminal Fmoc group is removed immediately before the coupling step.

Protocol for Fmoc Deprotection:

  • Swell the peptide-resin in DMF.

  • Treat the resin with a 20-50% solution of piperidine in DMF for a specified period (e.g., 2 x 10 minutes).

  • Wash the resin thoroughly with DMF to remove the piperidine and the dibenzylfulvene-piperidine adduct.

  • The resin now has a free N-methyl amine at the N-terminus, ready for the next coupling step.

Section 3: The Critical Role in Advanced Peptide Synthesis

The incorporation of N-Me-D-Asp(OtBu)-OH is a strategic choice to enhance the therapeutic potential of synthetic peptides.

Advantages of N-Methylation:
  • Enhanced Proteolytic Stability: The N-methyl group sterically hinders the approach of proteases, significantly increasing the peptide's half-life in biological systems.[5][6]

  • Conformational Constraint: N-methylation restricts the rotation around the Cα-N bond, which can lock the peptide into a more bioactive conformation.[10]

  • Improved Pharmacokinetics: N-methylation can increase a peptide's lipophilicity, potentially improving its absorption and cell permeability.[6][10]

The Challenge of Aspartimide Formation

A significant challenge when using aspartic acid derivatives in Fmoc-SPPS is the formation of aspartimide, a cyclic imide byproduct.[8][11] This side reaction is base-catalyzed and can occur during the piperidine-mediated Fmoc deprotection steps. Aspartimide formation is problematic as it can lead to a mixture of unwanted products, including α- and β-peptides and racemization at the α-carbon.[8]

G cluster_1 Aspartimide Formation Pathway Peptide_Resin Peptide-Asp(OtBu)-Resin Deprotection Piperidine Treatment (Fmoc Deprotection) Peptide_Resin->Deprotection Aspartimide Aspartimide Intermediate Deprotection->Aspartimide Backbone N attacks side-chain carbonyl Hydrolysis Piperidine/Water Attack Aspartimide->Hydrolysis Byproducts α-peptide (L and D) β-peptide (L and D) Hydrolysis->Byproducts

Caption: The mechanism of aspartimide formation during Fmoc-SPPS.

While the OtBu group is the standard protection, its steric bulk is a key factor in mitigating, though not always eliminating, this side reaction.[8] The choice of coupling reagents and reaction conditions becomes even more critical when incorporating N-methylated amino acids, which are already sterically hindered.

Section 4: Experimental Protocol for Peptide Coupling

Coupling a sterically hindered amino acid like Fmoc-N-Me-D-Asp(OtBu)-OH requires optimized conditions to ensure high efficiency and minimize side reactions.

Recommended Coupling Protocol:
  • Deprotection: Perform the Fmoc deprotection of the peptide-resin as described in Section 2.

  • Activation: In a separate vessel, pre-activate 4 equivalents of Fmoc-N-Me-D-Asp(OtBu)-OH with 4 equivalents of a suitable coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and 8 equivalents of a non-nucleophilic base like diisopropylethylamine (DIEA) in DMF.[12]

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the bromophenol blue test, as the ninhydrin test is not effective for secondary amines.[12]

  • Washing: After complete coupling, thoroughly wash the resin with DMF to remove any excess reagents.

G cluster_2 Peptide Coupling Workflow Start Peptide-Resin with free N-terminus Fmoc_Deprotection Fmoc Deprotection (Piperidine/DMF) Start->Fmoc_Deprotection Washing1 Wash with DMF Fmoc_Deprotection->Washing1 Coupling Couple to Resin Washing1->Coupling Activation Pre-activate Fmoc-N-Me-D-Asp(OtBu)-OH (HATU/DIEA) Activation->Coupling Monitoring Monitor Reaction (Bromophenol Blue) Coupling->Monitoring Washing2 Wash with DMF Monitoring->Washing2 End Peptide elongated by one residue Washing2->End

Caption: Workflow for incorporating Fmoc-N-Me-D-Asp(OtBu)-OH into a peptide chain.

Section 5: Safety and Handling

As with all laboratory chemicals, appropriate safety precautions should be taken when handling Fmoc-N-Me-D-Asp(OtBu)-OH and its reagents.

  • Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash immediately with plenty of water.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, typically at 2-8°C.[4]

  • Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.

Conclusion

N-Me-D-Asp(OtBu)-OH, accessed through its stable Fmoc-protected precursor, is a powerful tool in the arsenal of peptide chemists. Its unique structural features enable the synthesis of peptides with enhanced stability and potentially improved therapeutic profiles. A thorough understanding of its chemistry, particularly the nuances of coupling sterically hindered amino acids and mitigating aspartimide formation, is essential for its successful application. This guide provides the foundational knowledge and practical protocols to empower researchers to leverage this valuable building block in their pursuit of novel peptide-based therapeutics and research tools.

References

  • Chem-Impex. (n.d.). Fmoc-D-aspartic acid β-tert-butyl ester. Retrieved from [Link]

  • Lin, C.-H., et al. (2021). The Role of N-Methyl-D-Aspartate Receptor Neurotransmission and Precision Medicine in Behavioral and Psychological Symptoms of Dementia.
  • Errico, F., et al. (2022).
  • Wikipedia. (2023). N-Methyl-D-aspartic acid. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). NMDA in Focus: Understanding its Mechanism and Applications in Research. Retrieved from [Link]

  • Google Patents. (2013). CN103159638A - Synthesis of N-methyl-D-aspartic acid.
  • Biron, E., et al. (2008). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry.
  • Rovira, M., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. MDPI.
  • van der Veken, P., et al. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem.
  • Di Gioia, M. L., et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry.
  • Mergler, M., et al. (2005). The aspartimide problem in Fmoc-based SPPS—part III. Journal of Peptide Science.
  • Chem-Impex. (n.d.). Fmoc-N-Me-Asp(OtBu)-OH. Retrieved from [Link]

  • Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. PubMed.
  • Chongqing Chemdad Co., Ltd. (n.d.). Fmoc-N-methyl-L-aspartic acid 4-tert-butyl ester. Retrieved from [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
  • Saghyan, A., et al. (2015). N -methylation in amino acids and peptides: Scope and limitations.

Sources

Exploratory

molecular weight and formula of Fmoc-N-Me-D-Asp(OtBu)-OH

This guide serves as an advanced technical reference for the integration of Fmoc-N-Me-D-Asp(OtBu)-OH into solid-phase peptide synthesis (SPPS) workflows. It moves beyond basic datasheet parameters to address the specific...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical reference for the integration of Fmoc-N-Me-D-Asp(OtBu)-OH into solid-phase peptide synthesis (SPPS) workflows. It moves beyond basic datasheet parameters to address the specific synthetic challenges—steric hindrance, coupling efficiency, and aspartimide suppression—inherent to N-methylated D-amino acids.[1]

Optimizing Peptidomimetic Synthesis: Physicochemical Profile & SPPS Protocols

Executive Summary

Fmoc-N-Me-D-Asp(OtBu)-OH is a specialized building block used to introduce conformational constraints and proteolytic resistance into peptide backbones.[1] The incorporation of N-methylation prevents hydrogen bonding at the amide nitrogen, often inducing cis-peptide bond configurations that mimic turn structures.[1] Simultaneously, the D-configuration renders the resulting peptide resistant to endogenous proteases. However, the steric bulk of the N-methyl group significantly retards acylation rates, requiring modified activation protocols to prevent deletion sequences.

Physicochemical Core Profile

ParameterSpecification
Chemical Name N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-alpha-methyl-D-aspartic acid beta-tert-butyl ester
Common Abbreviation Fmoc-N-Me-D-Asp(OtBu)-OH
CAS Number 1799443-40-5 (Specific to D-isomer)
Molecular Formula C₂₄H₂₇NO₆
Molecular Weight 425.48 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMF, DCM, Methanol; Insoluble in Water
Purity Standard ≥ 98.0% (HPLC), ≥ 98% Enantiomeric Excess (chiral HPLC)
Structural Composition

The molecule consists of three distinct functional zones, each serving a critical role in synthesis and final application:

  • N-Terminus (Fmoc): Base-labile protection, removed by piperidine.[1]

  • Core (N-Me-D-Asp): The functional scaffold providing steric constraint and side-chain functionality.[1]

  • Side Chain (OtBu): Acid-labile ester protection, removed by TFA during global cleavage.[1]

Mechanistic Insight: The N-Methyl Challenge

Steric Hindrance & Acylation Kinetics

Unlike standard amino acids, Fmoc-N-Me-D-Asp(OtBu)-OH presents a secondary amine upon Fmoc deprotection.[1] When this residue acts as a nucleophile (accepting the next amino acid), the reaction rate drops by orders of magnitude due to the steric clash of the N-methyl group.

  • Consequence: Standard HBTU/HCTU protocols often yield incomplete coupling (<80%).[1]

  • Solution: Use of highly reactive phosphonium (PyAOP) or uronium (HATU) reagents with HOAt is mandatory to drive the equilibrium toward product formation.

Aspartimide Formation Risk

While N-methylation of the backbone amide generally reduces aspartimide formation (by removing the proton required for the initial deprotonation step of the cyclization), the risk remains if the subsequent residue allows for backbone flexibility. However, the primary risk with this specific reagent is racemization during its activation due to the N-methyl group facilitating oxazolone formation.

Advanced SPPS Protocol

This protocol is designed to be self-validating . It includes checkpoints (colorimetric tests) to ensure each step is complete before proceeding, preventing the accumulation of "difficult sequences."

Reagents Required
  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1]

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) – critical for minimizing racemization.[1]

  • Base: DIPEA (N,N-Diisopropylethylamine).[1]

  • Monitoring: Chloranil Test (for secondary amines) or Bromophenol Blue.[1] Note: The Kaiser (Ninhydrin) test is ineffective for N-methylated residues.[1][2]

Step-by-Step Workflow
Step 1: Coupling of Fmoc-N-Me-D-Asp(OtBu)-OH to Resin

Because this residue is being coupled TO the resin, standard activation works, but HATU is recommended to ensure high yield.[1]

  • Dissolve: 4.0 eq. Amino Acid + 3.9 eq.[1][2] HATU in DMF.[1][2][3][4]

  • Activate: Add 8.0 eq. DIPEA. Pre-activate for exactly 1 minute.

  • React: Add to resin.[1][2][3][4] Agitate for 60–90 minutes .

  • Validate: Perform Kaiser test (if resin amine is primary).[1] If blue, re-couple.[3]

Step 2: Fmoc Deprotection
  • Treat: 20% Piperidine in DMF (2 x 10 min).

  • Wash: DMF (5x), DCM (3x), DMF (3x).

  • Validate: The resin now holds a secondary amine .

Step 3: Coupling the NEXT Amino Acid (The Critical Step)

This is the bottleneck. The incoming amino acid must be forced onto the sterically hindered N-methyl group of the D-Asp.[1]

  • Reagents: Use HATU/HOAt or PyAOP/HOAt .[1] Do NOT use HBTU.

  • Stoichiometry: 5.0 eq. Incoming AA, 5.0 eq. HATU, 5.0 eq. HOAt, 10 eq. DIPEA.

  • Reaction: Double coupling is standard.[1]

    • Coupling 1: 2 hours at Room Temp.

    • Coupling 2: 2 hours at Room Temp (fresh reagents).

  • Validate (Chloranil Test):

    • Take a few resin beads.[1][3][4]

    • Add 2 drops of 2% Acetaldehyde in DMF + 2 drops 2% Chloranil in DMF.

    • Blue/Green beads = Secondary amine still free (Incomplete Coupling).[1]

    • Colorless/Yellow beads = Coupling Complete.[1]

Workflow Visualization

SPPS_Cycle Start Resin-Bound Peptide (Fmoc-Protected) Deprotect Fmoc Removal (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF/DCM) Deprotect->Wash1 SecAmine Free Secondary Amine (N-Me-D-Asp on Resin) Wash1->SecAmine Coupling Coupling Reaction (2x 2 Hours) SecAmine->Coupling Activation Activate Incoming AA (HATU/HOAt/DIPEA) Activation->Coupling Pre-activation QC_Check QC: Chloranil Test Coupling->QC_Check Success Next Cycle QC_Check->Success Colorless (Complete) Fail Re-Couple (Consider PyAOP or Microwave) QC_Check->Fail Blue/Green (Incomplete) Fail->Coupling Repeat

Figure 1: Optimized SPPS Cycle for N-Methylated Residues highlighting the critical QC checkpoint.

Quality Control & Storage

Analytical Verification
  • HPLC: Run on a C18 column.[1] N-methylated peptides often show broadened peaks due to cis/trans isomerization of the amide bond on the timescale of the separation. This is normal and not necessarily an impurity.

  • Mass Spectrometry: ESI-MS is preferred.[1] Expect the [M+H]+ to correspond to the calculated mass.

Handling & Storage
  • Storage: Store at +2°C to +8°C. Keep desiccated.

  • Stability: The OtBu ester is sensitive to acid.[5] Avoid exposure to HCl vapors or acidic atmosphere in the laboratory.

  • Hygroscopicity: Moderately hygroscopic.[1] Allow bottle to warm to room temperature before opening to prevent water condensation, which hydrolyzes the Fmoc group over time.

References

  • ChemSrc. (2025).[1] Fmoc-N-Me-D-Asp(OtBu)-OH Physicochemical Properties and CAS 1799443-40-5. Retrieved from [Link]

  • Teixidó, M., et al. (2005).[6] "Solid-phase synthesis and characterization of N-methyl-rich peptides." Journal of Peptide Research, 65(2), 153-166.[6] (Validated HATU/HOAt protocols). Retrieved from [Link]

  • Biron, E., et al. (2008).[3] "Optimized selective N-methylation of peptides on solid support." Angewandte Chemie International Edition. (Discusses steric hindrance in N-Me coupling).

Sources

Foundational

difference between N-Me-D-Asp and N-Me-L-Asp derivatives

Title: Technical Deep Dive: Stereochemical & Functional Divergence of N-Me-D-Asp vs. N-Me-L-Asp Derivatives Executive Summary In neuropharmacology, the N-methylated derivatives of aspartic acid represent a canonical exam...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Deep Dive: Stereochemical & Functional Divergence of N-Me-D-Asp vs. N-Me-L-Asp Derivatives

Executive Summary

In neuropharmacology, the N-methylated derivatives of aspartic acid represent a canonical example of "chiral switching" where enantiomeric identity dictates binary functional outcomes. While N-Methyl-D-Aspartate (NMDA) is the defining potent agonist for the ionotropic glutamate receptor subfamily (NMDAR), its L-isomer, N-Methyl-L-Aspartate (NMLA) , is frequently misunderstood or relegated to the status of an inert control.

This guide provides a rigorous technical analysis for drug development professionals. It moves beyond basic receptor binding to explore the differential transport kinetics, metabolic stability of ester derivatives (prodrugs), and the critical necessity of enantiomeric purity in excitotoxicity modeling.

Stereochemical Basis of Receptor Selectivity

The fundamental divergence between NMDA and NMLA lies in their interaction with the GluN2 regulatory subunits of the NMDA receptor.

  • The Agonist (NMDA): The D-configuration of the aspartate backbone positions the

    
    -amino and 
    
    
    
    -carboxylate groups to perfectly bridge the ligand-binding domain (LBD) of the GluN2 subunit. Specifically, the amino group interacts with Asp731 (in GluN2A), while the carboxylate engages Arg518 . The N-methyl group of the D-isomer fits into a hydrophobic pocket that is sterically inaccessible to the L-isomer in the active conformation.
  • The "Silent" Isomer (NMLA): The L-configuration forces the N-methyl group into a sterically clashing position within the GluN2 cleft, preventing the "clamshell" closure required for channel gating. Consequently, NMLA displays negligible affinity for NMDARs (

    
    ) compared to NMDA (
    
    
    
    ).
Table 1: Comparative Pharmacological Profile
FeatureN-Methyl-D-Aspartate (NMDA)N-Methyl-L-Aspartate (NMLA)
Primary Target GluN2 Subunit (Agonist)Non-specific / Transporters (Weak)
NMDAR Affinity (

)
High (~1.5

M)
Very Low (>100

M)
EAAT Transport Poor Substrate (Slow Clearance)Moderate/Weak Substrate
Excitotoxicity Potent (Sustained Activation)Negligible (unless at mM conc.)
Primary Utility Inducing Excitotoxic LesionsNegative Control for Stereospecificity

Transport & Clearance Mechanisms

A critical, often overlooked factor in the potency of NMDA is its metabolic stability and resistance to uptake .

  • NMDA (The "Trapped" Agonist): Unlike native L-glutamate or L-aspartate, NMDA is a poor substrate for Excitatory Amino Acid Transporters (EAATs). It is not efficiently cleared from the synaptic cleft. This lack of clearance, combined with high receptor affinity, leads to the sustained depolarization and massive

    
     influx characteristic of excitotoxicity.
    
  • NMLA (The Transporter Interactor): While N-methylation generally reduces transporter affinity compared to native amino acids, NMLA retains a structural homology to L-Aspartate (the native substrate). In high-concentration assays, NMLA can compete for uptake or act as a weak substrate, potentially altering ambient glutamate levels, but it does not directly drive the excitotoxic cascade.

Diagram 1: Pharmacological Fate & Signaling Pathways

NMDA_vs_NMLA_Pathways NMDA N-Me-D-Asp (NMDA) NMDAR NMDA Receptor (GluN2 Subunit) NMDA->NMDAR High Affinity Binding EAAT EAAT Transporter (Glial Clearance) NMDA->EAAT Poor Substrate (Trapped in Cleft) NMLA N-Me-L-Asp (NMLA) NMLA->NMDAR Steric Clash (No Binding) NMLA->EAAT Weak Interaction No_Effect No Activation (Negative Control) NMLA->No_Effect Physiological Outcome Ca_Influx Massive Ca2+ Influx NMDAR->Ca_Influx Channel Opening Clearance Metabolic Clearance EAAT->Clearance Uptake Excitotoxicity Excitotoxicity / Cell Death Ca_Influx->Excitotoxicity Mitochondrial Overload

Caption: Differential signaling fate: NMDA evades clearance to overactivate NMDARs, while NMLA is sterically excluded.

Chemical Derivatives & Prodrug Design

In drug development, the free acid forms (NMDA/NMLA) are often modified to improve blood-brain barrier (BBB) penetration.

Ester Prodrugs (e.g., NMDA-Methyl Ester)
  • Rationale: The zwitterionic nature of NMDA prevents passive diffusion across the BBB. Masking the carboxylates as esters (methyl, ethyl, or acetoxymethyl) increases lipophilicity.

  • Stereochemical Implication:

    • N-Me-D-Asp-OMe: Rapidly crosses membranes. Once intracellular, non-specific esterases hydrolyze it back to the active NMDA. This is used to deliver "stealth" excitotoxicity in slice cultures.

    • N-Me-L-Asp-OMe: Crosses membranes with similar kinetics but hydrolyzes to the inactive NMLA.

    • Critical Control: When testing an NMDA prodrug, the NMLA ester derivative is the mandatory control to prove that observed toxicity is due to receptor activation (D-isomer) and not due to formaldehyde generation (a byproduct of ester hydrolysis) or pH shifts.

Synthesis & Purity: The 99% Rule

Expert Insight: In our experience, commercial "NMDA" can sometimes contain 1-5% L-isomer impurities (or vice versa if synthesized via non-stereoselective methylation). While L-impurity in D-NMDA is generally tolerable (since L is inactive), D-impurity in L-NMLA is catastrophic . Even 1% contamination of the potent D-isomer can generate a false-positive signal in a "negative control" experiment.

Protocol: Stereoselective Synthesis via Reductive Amination

To ensure high enantiomeric excess (ee), avoid direct methylation with methyl iodide (which can racemize). Use reductive amination with formaldehyde and formic acid (Eschweiler-Clarke) on the chiral aspartic acid starting material.

Diagram 2: Synthesis & Validation Workflow

Synthesis_Workflow Start_D D-Aspartic Acid (Starting Material) Reaction Reductive Amination (HCHO / HCOOH, 90°C) Start_D->Reaction Start_L L-Aspartic Acid (Starting Material) Start_L->Reaction Crude_D Crude N-Me-D-Asp Reaction->Crude_D Crude_L Crude N-Me-L-Asp Reaction->Crude_L Purification Ion Exchange Chromatography (Dowex 50W) Crude_D->Purification Crude_L->Purification QC_Step Chiral HPLC Analysis (Crown Ether Column) Purification->QC_Step Decision >99% ee? QC_Step->Decision Decision->Reaction No (Recrystallize) Final_D Pure NMDA (Agonist) Decision->Final_D Yes (D-path) Final_L Pure NMLA (Control) Decision->Final_L Yes (L-path)

Caption: Stereospecific synthesis workflow ensuring enantiomeric purity via chiral HPLC validation.

Experimental Protocols

Protocol A: Functional Calcium Imaging (Fura-2 AM)

Validates the functional difference between D and L derivatives.

  • Preparation: Load primary cortical neurons (DIV 14) with Fura-2 AM (

    
    ) for 30 min at 37°C.
    
  • Baseline: Perfuse with

    
    -free HBSS to relieve the voltage block. Record 340/380 nm ratio for 2 min.
    
  • Challenge (NMLA Control): Apply 100

    
    M N-Me-L-Asp .
    
    • Expected Result: No change in fluorescence ratio (flatline). This confirms the culture is not responding to non-specific acidic amino acids.

  • Wash: Perfuse HBSS for 5 min.

  • Challenge (NMDA Active): Apply 100

    
    M N-Me-D-Asp  + 10 
    
    
    
    M Glycine (co-agonist).
    • Expected Result: Rapid, sustained increase in intracellular

      
       (ratio spike).
      
  • Validation: Apply MK-801 (10

    
    M). The signal should attenuate, proving NMDAR specificity.
    
Protocol B: Excitotoxicity Assay (LDH Release)

Demonstrates the "trapped agonist" effect of NMDA vs. the inert nature of NMLA.

  • Treatment: Expose neurons to increasing concentrations (

    
    ) of either NMDA or NMLA for 24 hours.
    
  • Quantification: Collect supernatant and measure Lactate Dehydrogenase (LDH) release via colorimetric assay.

  • Analysis:

    • NMDA: Sigmoidal dose-response curve (

      
      ).
      
    • NMLA: Flat response up to 500

      
      . Slight toxicity at >1 mM indicates osmotic stress or trace D-isomer contamination.
      

References

  • Watkins, J. C., & Evans, R. H. (1981). Excitatory amino acid transmitters.[1][2][3][4][5][6] Annual Review of Pharmacology and Toxicology, 21(1), 165-204.

  • Traynelis, S. F., et al. (2010).[4] Glutamate receptor ion channels: structure, regulation, and function. Pharmacological Reviews, 62(3), 405-496.

  • Hansen, K. B., et al. (2018).[4] Structure, function, and pharmacology of glutamate receptor ion channels. Pharmacological Reviews, 70(4), 592-673.

  • PubChem. (n.d.). N-Methyl-D-aspartic acid (Compound Summary). National Library of Medicine.

  • Skerritt, J. H., & Johnston, G. A. (1981). Uptake and release of N-methyl-D-aspartate by rat brain slices.[5] Journal of Neurochemistry, 36(3), 881-885.

Sources

Exploratory

Technical Guide: Metabolic Stability &amp; Engineering of N-Me-D-Asp Peptidomimetics

This technical guide details the metabolic stability benefits, mechanistic basis, and synthetic integration of N-methyl-D-aspartate (N-Me-D-Asp) residues in peptidomimetics. Executive Summary Peptide therapeutics often f...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the metabolic stability benefits, mechanistic basis, and synthetic integration of N-methyl-D-aspartate (N-Me-D-Asp) residues in peptidomimetics.

Executive Summary

Peptide therapeutics often fail due to rapid proteolytic degradation and poor membrane permeability. The incorporation of N-methyl-D-aspartic acid (N-Me-D-Asp) represents a "double-lock" strategy in peptidomimetic design. By combining N-methylation (steric occlusion and hydrogen bond removal) with D-chirality (stereochemical mismatch), this modification renders the peptide backbone virtually invisible to endogenous proteases while enforcing specific conformational constraints (e.g.,


-turns) that can enhance receptor selectivity.

This guide provides a mechanistic analysis, validated synthesis protocols, and stability assessment workflows for integrating N-Me-D-Asp into drug candidates.

The Mechanistic Basis of Stability

The "Double-Lock" Mechanism

Endogenous proteases (e.g., trypsin, chymotrypsin, pepsin) evolved to recognize and cleave peptide bonds between L-amino acids in an extended or accessible conformation. N-Me-D-Asp evades this machinery through two synergistic mechanisms:

  • Steric & Electronic Occlusion (The N-Methyl Cap):

    • Steric Hindrance: The methyl group (

      
      ) on the backbone nitrogen physically blocks the protease active site from accessing the scissile amide bond.
      
    • Solvation & Permeability: Replacing the amide proton (

      
      ) removes a hydrogen bond donor. This reduces the desolvation energy required to cross membranes (improving passive permeability) and prevents the formation of intermolecular H-bonds that proteases often use for substrate recognition.
      
  • Stereochemical Mismatch (The D-Configuration):

    • Protease active sites are chiral environments designed for L-enantiomers. The side chain of a D-amino acid projects in a vector that creates a "clash" with the enzyme's S1/S1' pockets, preventing the formation of the transition state required for hydrolysis.

Conformational Constraint

N-methylation lowers the energy barrier for cis/trans isomerization of the peptide bond, often populating the cis-conformer.[1] Combined with the D-configuration, N-Me-D-Asp is a powerful inducer of Type II'


-turns . This rigidification reduces the entropic penalty of binding to a target receptor but also prevents the "unfolding" required by proteases to cleave the backbone.
Visualization: The Proteolytic Shield

ProteolyticShield cluster_mechanism Resistance Mechanism Protease Endogenous Protease (Trypsin/Chymotrypsin) Target_L Standard L-Asp Peptide (Flexible, H-Bond Donor) Protease->Target_L Recognizes Backbone & Side Chain Vector Target_NMDA N-Me-D-Asp Peptidomimetic (Rigid, Sterically Bulky) Protease->Target_NMDA BLOCKED: 1. Steric Clash (Me) 2. Chiral Mismatch (D) Cleavage Cleavage Target_L->Cleavage Rapid Hydrolysis Stability Stability Target_NMDA->Stability Extended Half-Life (>24h) Steric N-Methyl Group (Blocks Active Site) Target_NMDA->Steric Chiral D-Configuration (Side Chain Misalignment) Target_NMDA->Chiral

Caption: Mechanistic comparison of proteolytic susceptibility between standard L-Asp peptides and N-Me-D-Asp analogs. The "Double-Lock" prevents enzyme recognition.

Synthesis Challenges & Solutions

Integrating N-Me-D-Asp into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) presents unique challenges, primarily steric hindrance during coupling and side-reactions like aspartimide formation.

Coupling N-Me-D-Asp (The Incoming Residue)

Because N-methyl amino acids are sterically hindered, standard coupling reagents (HBTU/DIC) often result in incomplete coupling or deletion sequences.

  • Recommendation: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU with HOAt as an additive.

  • Protocol Adjustment: Double coupling (2x 1 hour) is mandatory.

Coupling Onto N-Me-D-Asp (The Next Residue)

The secondary amine of the N-terminal N-Me-D-Asp is a poor nucleophile. Coupling the next amino acid requires highly activated species.

  • Reagent: Use PyBrOP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate) or triphosgene (to form an acid chloride in situ).

  • Monitoring: The Kaiser test (ninhydrin) is ineffective for secondary amines.[2] Use the Chloranil test or Acetaldehyde/Chloranil to monitor coupling completion.

Aspartimide Formation (The Critical Side Reaction)

While N-methylation of the next residue prevents aspartimide, N-Me-D-Asp itself is still susceptible if the sequence is N-Me-D-Asp-Gly or N-Me-D-Asp-Ser. The basic conditions of Fmoc removal (piperidine) can catalyze the attack of the backbone nitrogen on the Asp side-chain ester.[3]

  • Solution: Use bulky side-chain protection.[3] Replace standard Asp(OtBu) with Asp(OMpe) (3-methylpent-3-yl ester) or Asp(O-2-Ada) (2-adamantyl ester) to sterically shield the ester carbonyl.

Experimental Validation: Serum Stability Assay

The gold standard for assessing metabolic stability is the in vitro serum stability assay using LC-MS quantification.

Protocol: Comparative Serum Stability

Materials:

  • Pooled Human Serum (male AB plasma, heat-inactivated).

  • Test Peptides (10 mM stock in DMSO).

  • Internal Standard (e.g., Ketoprofen or an isotopically labeled analog).

  • Precipitation Agent: 1% Formic Acid in Acetonitrile (ACN).

Workflow:

  • Preparation: Dilute peptide stock to 100

    
    M in PBS (pH 7.4).
    
  • Incubation: Mix 10

    
    L peptide solution with 90 
    
    
    
    L human serum (Final conc: 10
    
    
    M). Incubate at 37°C in a shaking water bath.
  • Sampling: At time points

    
     min:
    
    • Remove 50

      
      L aliquot.
      
    • Immediately add 200

      
      L ice-cold Precipitation Agent (stops reaction).
      
    • Vortex (30s) and Centrifuge (10,000

      
      , 10 min, 4°C).
      
  • Analysis: Inject supernatant into LC-MS/MS (C18 column). Monitor the Parent Ion

    
    .
    
  • Calculation: Plot

    
     vs. Time. Calculate half-life (
    
    
    
    ) using first-order kinetics:
    
    
Assay Workflow Diagram

StabilityAssay Step1 Incubation (37°C Serum) Step2 Aliquot & Quench (ACN + Formic Acid) Step1->Step2 t = 0, 15... 1440m Step3 Precipitation (Centrifuge 10k x g) Step2->Step3 Remove Proteins Step4 LC-MS Analysis (Monitor Parent Ion) Step3->Step4 Supernatant Step5 Data Processing (Half-life Calc) Step4->Step5 Kinetic Plot

Caption: Step-by-step workflow for LC-MS based serum stability assessment.

Comparative Data Analysis

The following table illustrates the typical stability enhancements observed when substituting L-Asp with its modified counterparts in a model hexapeptide sequence (e.g., Ac-Ala-Lys-X -Gly-Tyr-NH2).

Residue Modification (X )

(Human Serum)
Proteolytic SusceptibilityConformational Impact
L-Asp (Native)~15 - 30 minHigh (Trypsin/General)Flexible / Random Coil
D-Asp 2 - 4 hoursLow (Chiral mismatch)Induces turn (often

-turn)
N-Me-L-Asp 1 - 2 hoursModerate (Steric only)Restricts

angles
N-Me-D-Asp > 24 hours Negligible High Rigidity (Type II' Turn)

Key Insight: The jump from D-Asp to N-Me-D-Asp is non-linear. The combination effectively renders the bond "invisible" to hydrolysis while simultaneously locking the peptide into a bioactive conformation that may further bury the backbone away from solvent/enzymes.

References

  • Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. Link

  • Di, L. (2015). Strategic approaches to optimizing peptide ADME properties. The AAPS Journal. Link

  • Qvit, N., et al. (2017). Scaffold Regulation of Conformational States of Bioactive Peptides. Drug Discovery Today. Link

  • Mergler, M., et al. (2003). Aspartimide formation in Fmoc-SPPS of Asp-containing peptides: prevention with the 3-methylpent-3-yl ester (OMpe) group. Journal of Peptide Science. Link

  • Werle, M., & Bernkop-Schnürch, A. (2006). Strategies to improve plasma half-life time of peptide and protein drugs. Amino Acids.[4][2][3][5][6][7][8][9][10][11] Link

Sources

Foundational

The Strategic Role of N-Me-D-Asp(OtBu)-OH in Preventing Peptide Aggregation

This guide details the technical role of N-Me-D-Asp(OtBu)-OH (Fmoc-N-methyl-D-aspartic acid -tert-butyl ester) in peptide science.[1] It focuses on its dual utility: as a critical tool for disrupting aggregation during S...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical role of N-Me-D-Asp(OtBu)-OH (Fmoc-N-methyl-D-aspartic acid


-tert-butyl ester) in peptide science.[1] It focuses on its dual utility: as a critical tool for disrupting aggregation during Solid-Phase Peptide Synthesis (SPPS) and as a strategic building block in the design of therapeutic "beta-sheet breakers" (BSBs).

Technical Guide for Peptide Chemists & Drug Developers

Executive Summary

N-Me-D-Asp(OtBu)-OH is a specialized amino acid derivative that combines three structural modifications to solve one of the most persistent problems in peptide chemistry: aggregation.

  • N-Methylation: Eliminates the amide proton, physically blocking hydrogen bond formation (the "glue" of

    
    -sheets).
    
  • D-Configuration: Introduces stereochemical incompatibility into natural L-peptide sequences, forcing conformational turns and preventing fibril lattice assembly.

  • OtBu Protection: Masks the reactive side-chain carboxyl, preventing branching and side reactions during synthesis.

This molecule is not merely a building block; it is a "structural disruptor" used to rescue difficult synthetic sequences and to engineer therapeutic peptides that inhibit amyloidogenesis (e.g., in Alzheimer’s research).

Mechanistic Foundations: The Physics of Disruption

The Aggregation Problem (The -Sheet Trap)

Peptides aggregate primarily by forming intermolecular hydrogen bonds between the amide proton (-NH) of one chain and the carbonyl oxygen (-CO) of another. This leads to the formation of thermodynamically stable


-sheets, which precipitate as insoluble fibrils. This process causes:
  • Synthetic Failure: Incomplete coupling and deletion sequences during SPPS (the "difficult sequence" phenomenon).

  • Therapeutic Failure: Amyloid plaque formation in vivo (e.g., A

    
     aggregation).
    
The N-Me-D-Asp Solution

N-Me-D-Asp(OtBu)-OH acts as a "cap" on this process.

  • H-Bond Deletion (The N-Me Effect): By replacing the amide hydrogen with a methyl group, the molecule removes the hydrogen bond donor . This creates a "kink" in the backbone that physically prevents the extension of the

    
    -sheet.
    
  • Steric Clash (The D-Stereo Effect): Natural amyloid fibrils are homochiral (all L-amino acids). Inserting a D-amino acid creates a steric clash with the side chains of the opposing strand, destabilizing the fibril lattice.

Diagram 1: Mechanism of


-Sheet Disruption 
The following diagram illustrates how N-Me-D-Asp disrupts the hydrogen bonding network.

BetaSheetDisruption cluster_0 Standard Beta-Sheet (Aggregation) cluster_1 Disrupted Interaction (Soluble) Node1 Peptide Chain A (L-Asp) Node2 Peptide Chain B (L-Asp) Node1->Node2 H-Bond (NH ... O=C) Node2->Node1 H-Bond (C=O ... HN) Node4 Inhibitor Chain (N-Me-D-Asp) Node2->Node4 Substitution Strategy Node3 Peptide Chain A (L-Asp) Node3->Node4 NO H-Bond Possible (Methyl blocks NH) Node4->Node3 Steric Clash (D-Config vs L-Lattice)

Caption: N-Methylation removes the H-bond donor, while D-configuration induces steric clashes, preventing lattice assembly.

Synthetic Protocol: Incorporating N-Me-D-Asp(OtBu)-OH

Incorporating N-methylated amino acids is challenging because the methyl group adds significant steric hindrance, making the secondary amine a poor nucleophile.[1] Standard protocols often fail.

Critical Challenges
  • Slow Coupling: The N-methyl group hinders the approach of the activated carboxyl component.

  • Racemization Risk: High activation energy and prolonged coupling times increase the risk of racemization (though less critical for D-amino acids if purity is maintained).

  • Aspartimide Formation: While bulky esters (OtBu) reduce this, the primary risk is the sequence context (e.g., Asp-Gly). Note: N-methylation of the Asp itself does not prevent aspartimide formation if the next residue's nitrogen attacks the Asp side chain; however, it alters the local conformation.

High-Efficiency Coupling Protocol

The following protocol is validated for coupling sterically hindered N-methyl amino acids.

Table 1: Optimized Coupling Conditions

ParameterStandard ConditionRequired Condition for N-Me-D-Asp
Coupling Reagent HBTU or DIC/OxymaHATU or COMU (Stronger activation)
Base DIPEA (2-4 eq)HOAt (Add as co-additive to reduce racemization)
Stoichiometry 3-5 equivalents2-3 equivalents (Conserve expensive building block)
Reaction Time 30-60 mins2 x 2 hours (Double coupling is mandatory)
Solvent DMFDMF (or NMP for better swelling)
Monitoring Kaiser Test (Colorimetric)Chloranil Test or LC-MS (Kaiser does not work on secondary amines)
Step-by-Step Workflow (SPPS)
  • Resin Preparation: Swell resin in DMF for 30 mins.

  • Coupling N-Me-D-Asp:

    • Activate 3 eq. Fmoc-N-Me-D-Asp(OtBu)-OH with 2.9 eq. HATU and 6 eq. DIPEA in DMF.[2]

    • Add to resin.[2][3] Shake for 2 hours.

    • Drain and repeat (Double Couple).

  • Deprotection: 20% Piperidine in DMF (Standard).[4] Note: N-methylated Fmoc groups are more labile and deprotect faster, but also prone to premature cleavage if left too long.

  • Coupling the NEXT Residue (The Hardest Step):

    • The newly formed N-terminal amine is a secondary amine (N-CH3). It is extremely sterically hindered.

    • Use HATU/HOAt and extend coupling time or use Microwave assistance (75°C, 10 min).

    • Tip: If the next residue is also hindered (e.g., Val, Ile), consider using an acyl fluoride or symmetric anhydride method.

Diagram 2: SPPS Workflow for N-Me Residues

SPPS_Workflow Start Resin-Peptide-NH2 Activate Activate Fmoc-N-Me-D-Asp(OtBu)-OH (HATU/HOAt/DIPEA) Start->Activate Couple1 Coupling 1 (2 hours) Activate->Couple1 Couple2 Coupling 2 (2 hours) *Mandatory* Couple1->Couple2 Check QC: Chloranil Test / LC-MS Couple2->Check Check->Couple2 Fail (Triple Couple) Deprotect Fmoc Removal (20% Piperidine) Check->Deprotect Pass NextCouple Coupling NEXT AA *CRITICAL BOTTLENECK* (Requires HATU or Microwave) Deprotect->NextCouple

Caption: Workflow highlighting the critical double-coupling and the difficulty of acylating the secondary amine.

Therapeutic Application: Designing Amyloid Inhibitors

The primary "value add" of N-Me-D-Asp(OtBu)-OH is in the design of peptide-based drugs for diseases like Alzheimer's (A


) or Type II Diabetes (IAPP).
The Strategy: "Beta-Sheet Breakers" (BSBs)

Researchers utilize N-Me-D-Asp to create short peptides that bind to the soluble forms of amyloidogenic proteins.

  • Recognition: The side chains (OtBu or free Asp) provide affinity for the target (e.g., mimicking the KLVFF region of A

    
    ).
    
  • Blockade: Once bound, the N-methyl group and D-configuration prevent the recruitment of further monomers, halting fibril growth.

Comparative Efficacy

Data adapted from studies on A


 aggregation inhibition (e.g., Gordon et al., Cruz et al.):
Peptide ModificationAggregation InhibitionProteolytic StabilitySolubility
Native L-Sequence None (Co-aggregates)LowLow
D-Amino Acid Scan High (Steric clash)High (Resistant to proteases)Moderate
N-Methyl Scan High (H-bond block)ModerateHigh
N-Me-D-Asp (Hybrid) Very High (Synergistic)Very High High
Why Aspartate?

The Asp residue is often chosen because:

  • Solubility: Even with the OtBu protection removed, the Asp side chain is polar/charged, enhancing the solubility of the inhibitor itself.

  • Mimicry: Many amyloidogenic sequences contain charged residues (Glu/Asp) or need a charged partner to bind effectively.

References

  • Hughes, A. B. (2011). Amino Acids, Peptides and Proteins in Organic Chemistry, Protection Reactions, Medicinal Chemistry, Combinatorial Synthesis. Wiley-VCH. (Detailed analysis of N-methyl amino acid properties).
  • Cruz, M., et al. (2004). "Inhibition of

    
    -Amyloid Toxicity by Short Peptides Containing N-Methyl Amino Acids". Journal of Peptide Science. 
    
  • Gordon, D. J., & Meredith, S. C. (2003). "Probing the Role of Backbone Hydrogen Bonding in

    
    -Amyloid Fibrils with Inhibitor Peptides Containing Ester Bonds and N-Methyl Amino Acids". Biochemistry. 
    
  • Sigma-Aldrich. (2024). "Fmoc-N-Me-Asp(OtBu)-OH Product Specification & Safety Data Sheet".

  • Biron, E., et al. (2006). "Optimized selective N-methylation of peptides on solid support". Journal of Peptide Science. (Protocol for handling N-Me residues).

Disclaimer: This guide is for research and development purposes. Protocols should be optimized for specific peptide sequences.

Sources

Exploratory

Fmoc-N-Me-D-Asp(OtBu)-OH safety data sheet (SDS) properties

This guide serves as a comprehensive technical resource for Fmoc-N-Me-D-Asp(OtBu)-OH , designed for researchers engaged in advanced peptide therapeutics and Solid-Phase Peptide Synthesis (SPPS). Subject: Safety, Handling...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for Fmoc-N-Me-D-Asp(OtBu)-OH , designed for researchers engaged in advanced peptide therapeutics and Solid-Phase Peptide Synthesis (SPPS).

Subject: Safety, Handling, and Synthetic Integration of N-Methylated D-Amino Acids CAS Registry Number: 1799443-40-5 (D-isomer) | Related CAS: 152548-66-8 (L-isomer)

Executive Summary & Chemical Identity

Fmoc-N-Me-D-Asp(OtBu)-OH is a specialized amino acid derivative used to introduce conformational constraints and metabolic stability into peptide backbones. The incorporation of the N-methyl group prevents hydrogen bonding at the amide nitrogen, altering the peptide's solvation and permeability properties, while the D-configuration confers resistance to proteolytic degradation.

Chemical Identity Table
PropertySpecification
Chemical Name N-α-(9-Fluorenylmethyloxycarbonyl)-N-α-methyl-D-aspartic acid β-tert-butyl ester
CAS Number 1799443-40-5 (Specific to D-isomer)
Molecular Formula C₂₄H₂₇NO₆
Molecular Weight 425.48 g/mol
Chirality D-Configuration (R-configuration at α-carbon)
Appearance White to off-white crystalline powder
Solubility Soluble in DMF, DCM, NMP; Insoluble in Water
Purity Standard ≥ 98% (HPLC), ≥ 99% Chiral Purity

Critical Note on Stereochemistry: Most commercial Safety Data Sheets (SDS) default to the L-isomer (CAS 152548-66-8). While physical safety properties (flammability, toxicity) are identical between enantiomers, optical rotation is inverted.

  • L-Isomer Rotation: [α]₂₀/D = -39.0° (c=0.5 in DMF)

  • D-Isomer Rotation (Inferred): [α]₂₀/D ≈ +39.0°

Hazards Identification & Safety Profile (GHS)

While Fmoc-amino acids are generally considered low-hazard, the N-methylated derivative requires specific precautions due to potential sensitization and the reagents used during its processing.

GHS Classification
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Precautionary Protocols
  • Respiratory Protection: N-methylated amino acids can be fine, electrostatic powders. Use a NIOSH-approved N95 respirator or process within a fume hood to prevent inhalation.

  • Skin/Eye Contact: Wear nitrile gloves and safety goggles. In case of contact, flush with water for 15 minutes.

  • Spill Management: Sweep up without creating dust. Place in a closed container for disposal.

Handling, Storage, and Stability

The stability of Fmoc-N-Me-D-Asp(OtBu)-OH is compromised by moisture and heat. The N-methyl group increases the basicity of the amine slightly compared to non-methylated variants, making it more prone to spontaneous degradation if stored improperly.

Storage Directives
ParameterConditionCausality
Temperature +2°C to +8°CRetards ester hydrolysis and spontaneous decarboxylation.
Atmosphere Inert Gas (Argon/Nitrogen)Prevents oxidation; N-methyl sites are sterically crowded but electron-rich.
Humidity Desiccated (<10% RH)Hygroscopic. Moisture absorption leads to clumping and hydrolysis of the OtBu ester.
Shelf Life 2 Years (if sealed)Re-test purity via HPLC before use if stored >6 months.

Technical Application: SPPS Coupling Protocol

Incorporating Fmoc-N-Me-D-Asp(OtBu)-OH into a peptide chain presents two distinct challenges:

  • Coupling of the residue: Steric hindrance at the N-terminus makes activation slower.[1]

  • Coupling onto the residue: Once incorporated, the N-methyl group creates severe steric clash for the next incoming amino acid, often resulting in deletion sequences.

Workflow Visualization

The following diagram illustrates the decision logic for handling this difficult coupling.

SPPS_Workflow Start Start: Resin-Bound Peptide Deprotect 1. Fmoc Removal (20% Piperidine/DMF) Start->Deprotect Wash1 2. Wash (DMF x3, DCM x3) Deprotect->Wash1 Decision Is Incoming AA N-Methylated? Wash1->Decision Standard Standard Coupling (HBTU/DIEA) Decision->Standard No Advanced Advanced Coupling (HATU/HOAt/DIEA) Decision->Advanced Yes (Fmoc-N-Me-D-Asp) Monitor Monitoring Test Standard->Monitor DoubleCoup Double Coupling Required (2 x 1hr) Advanced->DoubleCoup DoubleCoup->Monitor Kaiser Kaiser Test (Primary Amines Only) Monitor->Kaiser If Previous AA was Primary Chloranil Chloranil/Bromophenol Test (Secondary Amines) Monitor->Chloranil If Previous AA was N-Methyl Proceed Proceed to Next Cycle Kaiser->Proceed Blue = Recouple Colorless = Pass Chloranil->Proceed Blue = Recouple Colorless = Pass

Figure 1: Logic flow for integrating sterically hindered N-methyl amino acids into SPPS.

Validated Coupling Protocol (The "Power" Method)

Reagents:

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is superior to HBTU due to the neighboring group effect of the pyridine nitrogen [1].

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) reduces racemization.

  • Base: DIPEA (Diisopropylethylamine).[2]

Step-by-Step Methodology:

  • Activation: Dissolve Fmoc-N-Me-D-Asp(OtBu)-OH (4 eq), HATU (3.9 eq), and HOAt (4 eq) in minimal dry DMF. Add DIPEA (8 eq).[1][2]

    • Note: Pre-activate for exactly 30-60 seconds. Do not exceed 2 minutes to avoid guanidinium formation.

  • Coupling: Add activated solution to the resin.[1][2]

  • Agitation: Shake for 2 hours (standard AA is 45 mins).

  • Re-Coupling: Drain and repeat the step with fresh reagents (Double Coupling is mandatory for N-methyls).

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Monitoring (Self-Validating System)

Crucial: The standard Kaiser (ninhydrin) test will not work accurately on N-methylated residues because they are secondary amines.

  • Correct Test: Use the Chloranil Test or Bromophenol Blue Test .

  • Result: Dark blue indicates free secondary amine (incomplete coupling). Colorless/Yellow indicates complete coupling.

Disposal & Environmental Compliance

Fmoc-N-Me-D-Asp(OtBu)-OH is not classified as a marine pollutant, but peptide synthesis waste streams are hazardous.

  • Solid Waste: Resin and solid chemical residues must be incinerated in a licensed chemical waste facility.

  • Liquid Waste: DMF/DCM mixtures containing this compound should be segregated into "Halogenated Organic Solvents" (due to DCM) or "Non-Halogenated" (if only DMF) streams.

  • Neutralization: Do not attempt to neutralize cleavage cocktails (TFA) containing this residue yourself; dispose of as Corrosive Acid Waste.

References

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive". Journal of the American Chemical Society, 115(10), 4397–4398. Link

  • Biron, E., et al. (2006). "Optimized selective N-methylation of peptides on solid support". Journal of Peptide Science, 12(3), 213-219. Link

  • Sigma-Aldrich. "Fmoc-N-Me-Asp(OtBu)-OH Safety Data Sheet". Accessed via Merck Millipore. Link

  • PubChem. "Compound Summary: Fmoc-N-methyl-aspartic acid beta-tert-butyl ester".[3] National Library of Medicine. Link

Sources

Protocols & Analytical Methods

Method

standard SPPS protocol for coupling N-Me-D-Asp(OtBu)-OH

This Application Note provides a comprehensive, field-validated protocol for the solid-phase coupling of Fmoc-N-Me-D-Asp(OtBu)-OH . Coupling N-methylated amino acids presents a dual challenge in Solid Phase Peptide Synth...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, field-validated protocol for the solid-phase coupling of Fmoc-N-Me-D-Asp(OtBu)-OH .

Coupling N-methylated amino acids presents a dual challenge in Solid Phase Peptide Synthesis (SPPS): steric hindrance retards the acylation rate, while the N-methyl group significantly increases the susceptibility to racemization (epimerization) during activation. Furthermore, the Asp(OtBu) side chain introduces the risk of aspartimide formation during subsequent chain elongation.

This guide prioritizes DIC/Oxyma Pure chemistry to maximize yield while minimizing racemization, with HATU/Collidine as a potent alternative for difficult sequences.

Part 1: Critical Considerations & Mechanism

The Racemization Trap

Unlike standard amino acids, N-methylated residues lack the amide proton (


) required to stabilize the active ester intermediate via hydrogen bonding. Upon activation (e.g., with HATU/DIEA), the intermediate readily forms an oxazolonium ion . In the presence of tertiary bases like DIEA, this ion can tautomerize, leading to rapid loss of chiral integrity at the 

-carbon.
  • Solution: Avoid strong bases (DIEA) during activation. Use DIC/Oxyma Pure (base-free activation) or weaker bases like 2,4,6-collidine (TMP) if aminium salts (HATU) are required.

Steric Hindrance

The N-methyl group adds bulk, slowing down the nucleophilic attack on the activated carboxylate.

  • Solution: Extended coupling times (2–4 hours), elevated temperature (Microwave/IR at 50–75°C), and double coupling are often mandatory.

Aspartimide Formation (Look-Ahead)

While not a direct side reaction during the coupling of Fmoc-N-Me-D-Asp(OtBu)-OH, the resulting sequence contains an Asp(OtBu) moiety. During subsequent Fmoc deprotection steps (using piperidine), the nitrogen of the C-terminal amide bond can attack the ester side chain, forming a succinimide ring (aspartimide).

  • Solution: Use 0.1 M Oxyma Pure in the deprotection cocktail (20% Piperidine/DMF) during subsequent cycles to suppress this base-catalyzed side reaction.

Part 2: Reagents & Materials

ComponentRecommended ReagentGradeRationale
Amino Acid Fmoc-N-Me-D-Asp(OtBu)-OHHigh Purity (>99%)D-isomer; OtBu protects side chain.
Activator Oxyma Pure (Ethyl cyano(hydroxyimino)acetate)Synthesis GradeSuperior to HOBt/HOAt for suppressing racemization; non-explosive.
Coupling Agent DIC (N,N'-Diisopropylcarbodiimide)Synthesis GradeBase-free activation prevents oxazolonium tautomerization.
Alternative Agent HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Synthesis GradeHigher reactivity for extremely difficult couplings; requires base.
Base (Only for HATU) 2,4,6-Collidine (TMP)AnhydrousWeaker base than DIEA; reduces racemization risk.
Solvent DMF (N,N-Dimethylformamide)Amine-freeNMP is an acceptable alternative for microwave synthesis.

Part 3: Experimental Protocols

Protocol A: Standard Automated/Manual Coupling (Preferred)

Best for: Minimizing racemization while maintaining high coupling efficiency.

Reagent Stoichiometry (Relative to Resin Loading):

  • Amino Acid: 5.0 eq

  • DIC: 5.0 eq

  • Oxyma Pure: 5.0 eq

Step-by-Step Workflow:

  • Resin Preparation: Swell resin in DMF for 20 min. Drain.

  • Fmoc Removal (Previous Cycle): Treat with 20% Piperidine/DMF (2 x 5 min). Wash with DMF (5 x 1 min).

  • Activation (Pre-activation is discouraged to prevent premature racemization; use In-situ):

    • Dissolve Fmoc-N-Me-D-Asp(OtBu)-OH (5 eq) and Oxyma Pure (5 eq) in minimum DMF.

    • Add solution to the resin-bound free amine.

    • Immediately add DIC (5 eq).

  • Coupling Reaction:

    • Room Temp: Agitate for 2 to 4 hours .

    • Microwave (Recommended): Heat to 75°C for 10 minutes (Power: 30W constant). Note: For Asp(OtBu), 50°C is safer if aspartimide is a concern, but less critical for the coupling step itself.

  • Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test (if coupling to primary amine). Note: If coupling to a secondary amine (e.g., Proline or another N-Me), the Kaiser test is invalid; use Chloranil or micro-cleavage LC-MS.

  • Capping (Optional but Recommended): Acetic Anhydride/DIEA/DMF to block unreacted amines.

Protocol B: "Power" Coupling (For Difficult Sequences)

Best for: Sterically crowded resins where Protocol A yields are <90%.

Reagent Stoichiometry:

  • Amino Acid: 4.0 eq

  • HATU: 4.0 eq

  • HOAt: 4.0 eq (Optional additive for extra boost)

  • Collidine: 8.0 eq

Step-by-Step Workflow:

  • Dissolve Amino Acid, HATU, and HOAt in DMF.

  • Add Collidine immediately before adding to the resin. Do not pre-activate for >1 min.

  • Add mixture to resin.[1]

  • React for 1 hour (Microwave 60°C) or 3 hours (RT).

  • Double Couple: Drain, wash DMF, and repeat the step with fresh reagents.

Part 4: Visualization of Signaling & Logic

Figure 1: Reaction Logic & Racemization Control

This diagram illustrates the decision matrix for selecting coupling conditions and the mechanistic pathway of racemization avoidance.

G Start Start: Coupling Fmoc-N-Me-D-Asp(OtBu)-OH CheckSterics Check Resin Sterics (Is N-term hindered?) Start->CheckSterics RouteStandard Standard/Low Hindrance CheckSterics->RouteStandard No RouteDifficult High Hindrance (e.g., onto Pro, N-Me-AA) CheckSterics->RouteDifficult Yes DIC_Oxyma Protocol A: DIC + Oxyma (Base-Free) RouteStandard->DIC_Oxyma HATU_Collidine Protocol B: HATU + Collidine (Weak Base) RouteDifficult->HATU_Collidine MechanismA Mechanism: Oxyma-Active Ester Stabilized, No Oxazolonium DIC_Oxyma->MechanismA MechanismB Mechanism: Fast Activation Collidine minimizes H-alpha abstraction HATU_Collidine->MechanismB Result Target: Fmoc-N-Me-D-Asp(OtBu)-Peptide-Resin High Optical Purity MechanismA->Result Preferred Racemization Racemization Risk (Oxazolonium Ion) MechanismB->Racemization Risk Racemization->Result If Controlled

Caption: Decision tree for coupling reagent selection balancing reactivity vs. racemization risks.

Part 5: Post-Coupling Strategy (The "Next" Step)

The most difficult step is not coupling the N-Me-D-Asp, but coupling the NEXT amino acid onto the N-Me-D-Asp N-terminus . The secondary amine is extremely hindered.

  • Deprotection: Standard 20% Piperidine.

  • Coupling the Next AA:

    • Use HATU (or PyAOP) with HOAt and DIEA .

    • Microwave essential: 75°C for 2 x 15 min.

    • Re-capping: Aggressive capping is required after this step to prevent deletion sequences.

Part 6: Troubleshooting Guide

IssueDiagnosisCorrective Action
Low Yield (<80%) Steric hindrance or aggregation.1. Switch to Protocol B (HATU).2. Increase temp to 60°C.3. Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) to improve swelling.
Racemization Detected Base-catalyzed epimerization.1. Ensure Collidine is used, NOT DIEA.2. Switch strictly to Protocol A (DIC/Oxyma).3. Reduce microwave temp to 50°C.
Aspartimide (+/- 18 Da) Base-catalyzed ring closure during subsequent steps.1. Add 0.1M Oxyma to the 20% Piperidine deprotection solution for all subsequent cycles.2. Use Formic Acid (5%) in Piperidine (advanced).
Incomplete "Next" Coupling N-Me amine is unreactive.Use PyAOP or Triphosgene activation for the subsequent amino acid.[2] Double couple.

References

  • Albericio, F., et al. (2018). OxymaPure: A Valid Alternative to HOBt/HOAt in Peptide Synthesis. Iris Biotech.[1]

  • CEM Corporation. (2020). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Application Note.

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Mergler, M., et al. (2003).[3] The aspartimide problem in Fmoc-based SPPS. Part II. Journal of Peptide Science, 9(8), 518-526.[3]

  • Bachem. (2024). Peptide Coupling Reagents Guide.

Sources

Application

Mastering the Challenge: A Guide to Coupling Sterically Hindered N-Methyl Amino Acids

Introduction: The Unique Hurdle of N-Methylation In the landscape of peptide chemistry and drug development, the incorporation of N-methylated amino acids represents a powerful strategy to enhance the therapeutic potenti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Hurdle of N-Methylation

In the landscape of peptide chemistry and drug development, the incorporation of N-methylated amino acids represents a powerful strategy to enhance the therapeutic potential of peptides. This modification, where a methyl group is introduced to the amide nitrogen of the peptide backbone, offers a wealth of advantages. It can impose conformational constraints, leading to improved receptor affinity and selectivity. Furthermore, N-methylation provides steric shielding against enzymatic degradation, thereby increasing the in vivo stability and oral bioavailability of peptide-based drugs.

However, this seemingly simple modification introduces a significant synthetic challenge. The presence of the N-methyl group dramatically increases the steric hindrance around the nitrogen atom, which acts as the nucleophile in the peptide bond formation. This steric bulk slows down the coupling reaction, often leading to incomplete reactions, low yields, and an increased risk of epimerization at the C-terminal amino acid, compromising the stereochemical integrity of the final peptide.[1][2]

This guide provides a comprehensive overview of the most effective coupling reagents for overcoming the challenges associated with sterically hindered N-methyl amino acids. We will delve into the mechanistic rationale behind their enhanced reactivity, provide detailed, field-proven protocols for their application, and offer a troubleshooting guide to navigate common pitfalls.

Navigating the Reagent Landscape: A Comparative Analysis

The key to successfully coupling N-methylated amino acids lies in the selection of a highly reactive coupling reagent that can overcome the steric barrier and facilitate efficient amide bond formation while minimizing racemization. Standard reagents like HBTU and HCTU often prove less effective in this context.[3] Our extensive research and in-field experience have identified a select group of reagents that consistently deliver superior performance.

Coupling ReagentClassKey AdvantagesPotential Considerations
HATU Guanidinium/Uronium SaltHighly reactive due to the formation of an OAt-active ester. Generally low epimerization rates.[4]Can lead to guanidinylation of the N-terminus if used in excess.[5]
COMU Uronium SaltComparable reactivity to HATU, with reduced risk of epimerization.[6] Byproducts are water-soluble, simplifying purification. Safer handling profile than benzotriazole-based reagents.[6]
PyBrOP Phosphonium SaltExceptionally high reactivity, particularly effective for the most sterically demanding couplings.High reactivity can sometimes lead to oxazolone formation and increased racemization with prolonged reaction times.[7]
Triphosgene (in situ Acid Chloride Formation) Acid Chloride PrecursorGenerates highly reactive amino acid chlorides in situ, driving difficult couplings to completion.[8][9]Triphosgene and the generated phosgene are highly toxic and require stringent safety precautions.

Mechanisms of Action: The "Why" Behind Enhanced Reactivity

Understanding the underlying mechanisms of these powerful reagents is crucial for their effective application and for troubleshooting any issues that may arise.

HATU: The Power of the OAt-Ester

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) derives its high reactivity from the formation of a 7-aza-1-hydroxybenzotriazole (HOAt) ester. The electron-withdrawing nature of the pyridine nitrogen in the HOAt moiety makes the resulting active ester significantly more reactive than those derived from HOBt.

HATU_Mechanism cluster_activation Activation cluster_coupling Coupling Carboxylate R-COO⁻ HATU HATU Carboxylate->HATU Attack Active_Ester OAt-Active Ester HATU->Active_Ester Forms TMU Tetramethylurea HATU->TMU Releases N_Methyl_Amine R'-N(Me)H Active_Ester->N_Methyl_Amine Nucleophilic Attack Peptide_Bond Peptide Bond N_Methyl_Amine->Peptide_Bond Forms HOAt HOAt N_Methyl_Amine->HOAt Releases

Figure 1: Simplified mechanism of HATU-mediated coupling.

COMU: A Safer and Highly Efficient Alternative

COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium salt that incorporates OxymaPure as the leaving group. This provides a safer alternative to the potentially explosive benzotriazole-based reagents. The morpholino group enhances solubility and reactivity.[6] The reaction proceeds through a highly reactive Oxyma-ester intermediate.

COMU_Mechanism cluster_activation Activation cluster_coupling Coupling Carboxylate R-COO⁻ COMU COMU Carboxylate->COMU Attack Oxyma_Ester Oxyma-Active Ester COMU->Oxyma_Ester Forms Byproduct Morpholino Urea COMU->Byproduct Releases N_Methyl_Amine R'-N(Me)H Oxyma_Ester->N_Methyl_Amine Nucleophilic Attack Peptide_Bond Peptide Bond N_Methyl_Amine->Peptide_Bond Forms Oxyma OxymaPure N_Methyl_Amine->Oxyma Releases PyBrOP_Mechanism cluster_activation Activation cluster_coupling Coupling Carboxylate R-COO⁻ PyBrOP PyBrOP Carboxylate->PyBrOP Attack Acyl_Bromide Acyl Bromide PyBrOP->Acyl_Bromide Forms Phosphine_Oxide Tris(pyrrolidino)phosphine oxide PyBrOP->Phosphine_Oxide Releases N_Methyl_Amine R'-N(Me)H Acyl_Bromide->N_Methyl_Amine Nucleophilic Attack Peptide_Bond Peptide Bond N_Methyl_Amine->Peptide_Bond Forms HBr HBr N_Methyl_Amine->HBr Releases

Figure 3: Simplified mechanism of PyBrOP-mediated coupling.

Detailed Application Protocols

The following protocols are designed for solid-phase peptide synthesis (SPPS) and have been optimized for the coupling of sterically hindered N-methyl amino acids.

Protocol 1: HATU-Mediated Coupling

This protocol is a robust and widely used method for incorporating N-methylated amino acids.

Materials:

  • Fmoc-protected N-methyl amino acid

  • HATU

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Resin-bound peptide with a free N-terminal amine

  • Bromophenol blue solution for monitoring

Procedure:

  • Resin Preparation: Swell the resin-bound peptide in DMF or NMP for 30-60 minutes.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Activation Mixture Preparation: In a separate vessel, dissolve the Fmoc-N-methyl amino acid (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF or NMP.

  • Base Addition: Add DIPEA (8 equivalents) to the activation mixture and allow it to pre-activate for 2-5 minutes at room temperature. [10]5. Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 1-4 hours at room temperature. [10]6. Monitoring: Monitor the coupling progress using the bromophenol blue test. A yellow color indicates a complete reaction, while a blue or green color suggests an incomplete coupling. [3]The Kaiser test is unreliable for N-methylated amines. [10]7. Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF.

  • Double Coupling (Optional): If the monitoring test indicates an incomplete reaction, a second coupling can be performed by repeating steps 3-7.

Protocol 2: COMU-Mediated Coupling

This protocol offers a highly efficient and safer alternative to HATU.

Materials:

  • Fmoc-protected N-methyl amino acid

  • COMU

  • Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • N,N-Dimethylformamide (DMF)

  • Resin-bound peptide with a free N-terminal amine

  • Bromophenol blue solution for monitoring

Procedure:

  • Resin Preparation and Deprotection: Follow steps 1 and 2 of the HATU protocol.

  • Activation and Coupling:

    • In a separate vessel, dissolve the Fmoc-N-methyl amino acid (3 equivalents), COMU (3 equivalents), and DIPEA (6 equivalents) in DMF. [11] * Allow the mixture to pre-activate for 1-2 minutes. The solution may change color, which is indicative of the activation process. [6] * Add the activated solution to the resin and agitate for 1-2 hours at room temperature.

  • Monitoring and Washing: Follow steps 6 and 7 of the HATU protocol.

  • Double Coupling (Optional): If necessary, perform a second coupling.

Protocol 3: PyBrOP-Mediated Coupling

This protocol is recommended for particularly challenging couplings where other reagents may fail.

Materials:

  • Fmoc-protected N-methyl amino acid

  • PyBrOP

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Resin-bound peptide with a free N-terminal amine

  • Bromophenol blue solution for monitoring

Procedure:

  • Resin Preparation and Deprotection: Follow steps 1 and 2 of the HATU protocol.

  • Coupling Reaction:

    • Suspend the resin in DCM or DMF.

    • In a separate vessel, dissolve the Fmoc-N-methyl amino acid (2 equivalents) and PyBrOP (2 equivalents) in DCM or DMF and add it to the resin. [3] * Cool the reaction mixture to 0°C in an ice bath.

    • Add DIPEA (6 equivalents) and stir the mixture at 0°C for 1 minute, then allow it to warm to room temperature and continue to agitate for 1-2 hours. [3]3. Monitoring and Washing: Follow steps 6 and 7 of the HATU protocol.

Protocol 4: In Situ Acid Chloride Formation with Triphosgene

This method is highly effective but requires extreme caution due to the toxicity of the reagents.

!!! SAFETY WARNING !!! Triphosgene is a stable crystalline solid but can release toxic phosgene gas upon heating or in the presence of certain nucleophiles. This procedure must be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. A phosgene sensor should be in place.

Materials:

  • Fmoc-protected N-methyl amino acid

  • Triphosgene (bis(trichloromethyl) carbonate)

  • 2,4,6-Collidine

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Resin-bound peptide with a free N-terminal amine

Procedure:

  • Resin Preparation and Deprotection: Follow steps 1 and 2 of the HATU protocol, ensuring the resin is thoroughly dried.

  • In Situ Acid Chloride Formation:

    • In a separate, dry glass vessel, dissolve the Fmoc-N-methyl amino acid (3 equivalents) in anhydrous THF.

    • Add 2,4,6-collidine (3 equivalents).

    • Slowly add a solution of triphosgene (1 equivalent) in anhydrous THF. Stir the mixture at room temperature for 1-2 hours to form the acid chloride.

  • Coupling Reaction:

    • Add the freshly prepared acid chloride solution to the resin.

    • Add DIPEA (6 equivalents) to the resin suspension.

    • Agitate the reaction for 2-4 hours at room temperature.

  • Monitoring and Washing: Follow steps 6 and 7 of the HATU protocol.

Troubleshooting Guide for N-Methyl Amino Acid Couplings

ProblemPossible Cause(s)Recommended Solution(s)
Incomplete Coupling Insufficient reactivity of the coupling reagent. Steric hindrance is too great. Aggregation of the peptide on the resin.Switch to a more powerful coupling reagent (e.g., from HATU to PyBrOP or triphosgene). Perform a double or even triple coupling. Increase the coupling time and/or temperature (e.g., to 40°C). Use a solvent mixture known to disrupt aggregation (e.g., DMF/DMSO).
Epimerization/Racemization Prolonged activation or coupling times, especially with highly reactive reagents. Use of a strong, sterically hindered base.Minimize the pre-activation time. Use a less hindered base like 2,4,6-collidine, especially during the activation step with triphosgene. Perform the coupling at a lower temperature (e.g., 0°C to room temperature).
Guanidinylation of N-terminus Use of excess uronium/guanidinium reagents like HATU.Use a slight excess of the amino acid relative to the coupling reagent (e.g., 1:0.95 ratio). Avoid pre-activating the coupling reagent on the resin before adding the amino acid.
Low Yield after Cleavage Incomplete couplings throughout the synthesis. Side reactions during cleavage. [12]Optimize the coupling protocol for each N-methylated residue. Use scavengers in the cleavage cocktail appropriate for the amino acid side chains.

Conclusion

The successful incorporation of sterically hindered N-methyl amino acids into peptides is an achievable goal with the right selection of coupling reagents and optimized protocols. Reagents such as HATU, COMU, and PyBrOP, along with the in situ generation of acid chlorides using triphosgene, provide the necessary reactivity to overcome the steric challenges. By understanding the mechanisms of these reagents and adhering to carefully designed protocols, researchers can confidently synthesize complex N-methylated peptides, paving the way for the development of next-generation peptide therapeutics with enhanced pharmacological properties.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Falb, E., Yechezkel, T., Salitra, Y., & Gilon, C. (1999). In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl)carbonate and its utilization for difficult couplings in solid-phase peptide synthesis. Journal of Peptide Research, 53(5), 507-517. [Link]

  • Thern, U., & Kessler, H. (2002). Triphosgene as a highly efficient reagent for the solid-phase coupling of N-alkylated amino acids—Total synthesis of cyclosporin O. Tetrahedron Letters, 43(31), 5013-5016. [Link]

  • Online Inhibitor. (2026). HATU in Modern Peptide Synthesis: Mechanism, Selectivity, and Next-Generation Applications. [Link]

  • Aapptec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. [Link]

  • Coste, J., Frérot, E., & Jouin, P. (1994). Coupling N-Methylated Amino Acids Using PyBroP and PyCloP Halogenophosphonium Salts: Mechanism and Fields of Application. The Journal of Organic Chemistry, 59(9), 2437–2446. [Link]

  • Aapptec. (n.d.). Guide to Solid Phase Peptide Synthesis. [Link]

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239-254. [Link]

  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of peptide research, 65(1), 153-166. [Link]

  • Roodbeen, R., & Jensen, K. J. (2013). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. In Peptide Synthesis (pp. 127-135). Humana Press. [Link]

  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]

  • Katritzky, A. R., & Narindoshvili, T. (2008). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of organic chemistry, 73(17), 6461–6466. [Link]

  • Biron, E., & Kessler, H. (2005). Convenient synthesis of N-methylamino acids compatible with Fmoc solid-phase peptide synthesis. The Journal of organic chemistry, 70(13), 5183-5189. [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using PyBOP. [Link]

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). COMU: a third generation of uronium-type coupling reagents. Journal of peptide science, 15(7), 451-455. [Link]

Sources

Method

Optimizing Fmoc Deprotection for N-Methylated Aspartic Acid Residues: An Application Guide

Introduction: The Unique Challenge of N-Methylated Aspartic Acid in Peptide Synthesis N-methylated amino acids are crucial building blocks in the design of therapeutic peptides and peptidomimetics, offering enhanced prot...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Challenge of N-Methylated Aspartic Acid in Peptide Synthesis

N-methylated amino acids are crucial building blocks in the design of therapeutic peptides and peptidomimetics, offering enhanced proteolytic stability, increased cell permeability, and the ability to modulate conformation and receptor binding affinity. However, the incorporation of these residues, particularly those with bulky or reactive side chains like N-methylated aspartic acid (Fmoc-N-Me-Asp(OR)-OH), presents significant challenges during solid-phase peptide synthesis (SPPS). The primary hurdle lies in the Fmoc deprotection step, which is often slow and incomplete due to steric hindrance imposed by the N-methyl group. This can lead to the formation of deletion sequences and other impurities that are difficult to separate from the target peptide.[1][2]

Furthermore, the aspartic acid residue itself is prone to a notorious side reaction known as aspartimide formation, a base-catalyzed intramolecular cyclization that can result in chain termination, epimerization, and the formation of β-aspartyl peptides.[3] The combination of N-methylation and the aspartic acid side chain, therefore, creates a "perfect storm" of synthetic difficulty, demanding carefully optimized deprotection protocols.

This comprehensive guide provides an in-depth analysis of the factors governing the Fmoc deprotection of N-methylated aspartic acid, offering field-proven protocols and troubleshooting strategies to enable researchers, scientists, and drug development professionals to successfully incorporate this challenging but valuable residue into their peptide sequences.

The Mechanism of Fmoc Deprotection and the Impact of N-Methylation

The removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a base-catalyzed β-elimination reaction.[4] Typically, a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF) is employed. The reaction proceeds via an E1cB (Elimination Unimolecular conjugate Base) mechanism:

  • Proton Abstraction: Piperidine, acting as a base, abstracts the acidic proton from the C9 position of the fluorenyl group.

  • β-Elimination: This is the rate-determining step, leading to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine.

  • DBF Scavenging: The highly reactive DBF electrophile is trapped by a second molecule of piperidine, forming a stable adduct and preventing side reactions with the newly liberated amine.

The presence of an N-methyl group on the amino acid residue significantly impacts the kinetics of this process. The methyl group introduces steric bulk around the nitrogen atom, which can hinder the approach of the piperidine base to the Fmoc group, thereby slowing down the initial proton abstraction step. This steric hindrance is a primary contributor to incomplete and sluggish deprotection of N-methylated residues.[1]

Aspartimide Formation: A Compounding Side Reaction

For aspartic acid residues, the basic conditions of Fmoc deprotection promote a detrimental side reaction: aspartimide formation. This intramolecular cyclization is initiated by the deprotonation of the backbone amide nitrogen C-terminal to the aspartic acid residue, followed by nucleophilic attack on the side-chain carbonyl carbon. The resulting succinimide ring (aspartimide) can then undergo nucleophilic attack by piperidine, leading to the formation of piperidide adducts, or hydrolysis to a mixture of α- and β-aspartyl peptides, often with racemization.[3]

While N-methylation does not directly accelerate aspartimide formation, the extended deprotection times often required for N-methylated aspartic acid increase the exposure of the peptide to basic conditions, thereby elevating the risk of this side reaction.

Optimizing Fmoc Deprotection for N-Methylated Aspartic Acid: A Multi-faceted Approach

Given the dual challenges of steric hindrance and potential side reactions, a standard, one-size-fits-all deprotection protocol is often inadequate for N-methylated aspartic acid. A successful strategy involves the careful consideration and optimization of several reaction parameters.

Choice of Deprotection Reagent and Concentration

While 20% piperidine in DMF is the standard, for sterically hindered residues, modifications to this reagent can be beneficial.

  • Increased Piperidine Concentration: For particularly difficult deprotections, increasing the piperidine concentration to 30-50% can accelerate the reaction rate. However, this also increases the basicity and may exacerbate aspartimide formation.

  • Alternative Bases: The use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with piperidine (e.g., 2% DBU/20% piperidine in DMF) can significantly increase the deprotection rate. DBU is a stronger, non-nucleophilic base that can more effectively abstract the acidic proton of the Fmoc group. However, its high basicity necessitates careful optimization to avoid a concurrent increase in aspartimide formation.

  • Additives to Suppress Aspartimide Formation: The addition of a weak acid, such as 0.1 M 1-hydroxybenzotriazole (HOBt), to the piperidine deprotection solution can help to buffer the reaction mixture and reduce the extent of aspartimide formation by minimizing the deprotonation of the backbone amide.[5]

Reaction Time and Temperature

Longer reaction times are generally required for the complete deprotection of N-methylated aspartic acid compared to their non-methylated counterparts.

  • Extended Deprotection Times: Instead of the typical 2 x 5-10 minute deprotection cycles, extended treatments of 2 x 20-30 minutes, or even longer, may be necessary.

  • Elevated Temperatures: Performing the deprotection at a slightly elevated temperature (e.g., 30-40 °C) can increase the reaction rate. However, temperature must be carefully controlled, as higher temperatures can also accelerate side reactions.

Quantitative Data: A Comparative Overview

While precise kinetic data for Fmoc-N-Me-Asp(OtBu)-OH is not extensively published, the following table provides a comparative estimation of deprotection times for various amino acid types under standard conditions (20% piperidine in DMF at room temperature) to illustrate the relative difficulty. These are starting points for optimization.

Amino Acid TypeTypical Deprotection Time (per cycle)Key Considerations
Standard (e.g., Gly, Ala) 3-5 minutesRapid deprotection.
Sterically Hindered (e.g., Val, Ile) 5-10 minutesSlight increase in time due to side-chain bulk.
N-Methylated (e.g., N-Me-Ala, N-Me-Leu) 15-30 minutesSignificant increase due to N-methyl steric hindrance.
Aspartic Acid (Asp) 5-10 minutesRisk of aspartimide formation with prolonged exposure to base.
N-Methylated Aspartic Acid (N-Me-Asp) 30-60+ minutes Combines steric hindrance with a high risk of aspartimide formation.

Experimental Protocol: A Step-by-Step Guide to Optimized Fmoc Deprotection

This protocol provides a robust starting point for the efficient deprotection of Fmoc-N-Me-Asp(OR)-OH residues. It is crucial to monitor the completeness of the deprotection at each step.

Materials
  • Peptide-resin with N-terminal Fmoc-N-Me-Asp(OR)-OH

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, reagent grade

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (optional)

  • 1-Hydroxybenzotriazole (HOBt) (optional)

  • Dichloromethane (DCM)

  • Kaiser test or other ninhydrin-based test kits

  • HPLC system for reaction monitoring

Deprotection Solutions
  • Standard Deprotection Solution: 20% (v/v) piperidine in DMF.

  • Enhanced Deprotection Solution (Optional): 2% (v/v) DBU and 20% (v/v) piperidine in DMF.

  • Aspartimide Suppression Solution (Optional): 20% (v/v) piperidine with 0.1 M HOBt in DMF.

Protocol
  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Initial Deprotection:

    • Drain the DMF.

    • Add the chosen deprotection solution to the resin.

    • Agitate the mixture for 30 minutes at room temperature.

    • Drain the deprotection solution.

  • Second Deprotection:

    • Add a fresh portion of the deprotection solution.

    • Agitate for another 30 minutes at room temperature.

    • Drain the solution.

  • Washing:

    • Wash the resin thoroughly with DMF (5 x 1 minute).

    • Wash with DCM (3 x 1 minute) to remove residual piperidine.

    • Wash again with DMF (3 x 1 minute).

  • Monitoring for Completeness:

    • Take a small sample of the resin beads and perform a Kaiser test. For N-methylated amines, which do not give a positive Kaiser test, a chloranil or other secondary amine-specific test should be used.

    • If the test is negative (incomplete deprotection): Repeat steps 3 and 4. Consider using the enhanced deprotection solution or increasing the temperature to 35°C.

    • If the test is positive: Proceed to the next coupling step.

  • HPLC Monitoring (Recommended):

    • For critical syntheses, it is highly recommended to cleave a small amount of peptide from the resin after deprotection and analyze it by HPLC to confirm the absence of the Fmoc-protected peptide.

Visualizing the Workflow

Fmoc_Deprotection_Workflow Fmoc Deprotection Workflow for N-Me-Asp start Start: Fmoc-N-Me-Asp-Resin swell Swell Resin in DMF start->swell deprotect1 Initial Deprotection (30 min) swell->deprotect1 deprotect2 Second Deprotection (30 min) deprotect1->deprotect2 wash Thorough Washing (DMF, DCM, DMF) deprotect2->wash monitor Monitor Completeness (e.g., Chloranil Test) wash->monitor incomplete Incomplete Deprotection monitor->incomplete Negative complete Complete Deprotection monitor->complete Positive repeat Repeat Deprotection / Optimize Conditions incomplete->repeat repeat->deprotect2 next_step Proceed to Next Coupling Step complete->next_step

Sources

Application

Application Note: Synthesis of N-Methylated Cyclic Peptides Using D-Asp Derivatives

Executive Summary & Strategic Rationale The synthesis of N-methylated cyclic peptides represents a pinnacle challenge in modern medicinal chemistry. These molecules, often inspired by natural products like cyclosporin or...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The synthesis of N-methylated cyclic peptides represents a pinnacle challenge in modern medicinal chemistry. These molecules, often inspired by natural products like cyclosporin or enniatin, combine the metabolic stability of N-methylation with the high potency and selectivity of rigid macrocycles.

Why D-Aspartate? While N-methylation provides "metabolic armor" against proteases and improves membrane permeability (the "chameleon effect"), the inclusion of D-Aspartic acid (D-Asp) is frequently structural. D-amino acids are potent inducers of


-turns (specifically Type II' turns), which pre-organize the linear precursor into a "pseudo-cyclic" conformation. This pre-organization brings the N- and C-termini into proximity, significantly lowering the entropic barrier for the difficult head-to-tail cyclization step.

The Technical Bottleneck: The combination of N-methylation and Aspartic acid creates a "perfect storm" for side reactions. The primary failure mode is Aspartimide formation , where the backbone nitrogen attacks the side-chain ester. N-methylation of the backbone increases steric compression, often accelerating this side reaction.[1] Furthermore, coupling to a secondary amine (the N-methylated residue) requires specialized high-energy reagents.

This guide details a robust protocol using D-Asp(OMpe) derivatives and Fukuyama-Mitsunobu N-methylation to overcome these barriers.

Critical Mechanistic Workflow

The following diagram outlines the logic flow, highlighting the decision points where standard SPPS fails and advanced interventions are required.

G Start Linear Precursor Design Resin Resin Selection (2-CTC or Hydrazine) Start->Resin Coupling Standard Fmoc SPPS Resin->Coupling Decision_Asp D-Asp Incorporation Coupling->Decision_Asp Risk_Asp RISK: Aspartimide Formation Decision_Asp->Risk_Asp Standard OtBu Sol_Asp SOLUTION: Use Fmoc-D-Asp(OMpe)-OH or Hmb-Backbone Protection Decision_Asp->Sol_Asp Optimized Decision_Me N-Methylation Step Sol_Asp->Decision_Me Method_Me Fukuyama-Mitsunobu (o-NBS Protection) Decision_Me->Method_Me On-Resin Coupling_Diff Difficult Coupling (Coupling TO N-Me) Method_Me->Coupling_Diff Sol_Coup SOLUTION: HATU/HOAt or Triphosgene (BTC) Coupling_Diff->Sol_Coup Cleavage Mild Cleavage (Retain Side Chains) Sol_Coup->Cleavage Cyclization Macrolactamization (High Dilution) Cleavage->Cyclization

Figure 1: Strategic workflow for synthesizing N-methylated cyclic peptides, highlighting critical checkpoints for Aspartimide prevention and difficult N-Me couplings.

Protocol 1: Solid Phase Assembly & Aspartimide Suppression

Objective: Synthesize the linear precursor without racemization or aspartimide formation.

Reagents:

  • Resin: 2-Chlorotrityl Chloride (2-CTC) resin (Low loading: 0.3–0.5 mmol/g). High loading promotes aggregation.

  • D-Asp Derivative: Fmoc-D-Asp(OMpe)-OH (3-methylpent-3-yl ester).

    • Rationale: The OMpe group is bulkier than the standard OtBu, significantly hindering the attack of the backbone nitrogen on the ester carbonyl. If OMpe is unavailable, use Fmoc-D-Asp(OtBu)-(Dmb)Gly-OH dipeptides if the sequence permits.

  • Deprotection Base: 20% Piperidine in DMF + 0.1 M HOBt .

    • Rationale: HOBt acts as an acidic additive to suppress aspartimide formation during Fmoc removal.

Step-by-Step:

  • Resin Loading: Load the first amino acid (C-terminal) onto 2-CTC resin. Cap unreacted sites with MeOH/DIPEA (1:9:90) for 20 min.

  • Elongation: Perform standard Fmoc synthesis using HATU/DIPEA (4 eq) for 45 min.

  • D-Asp Coupling: Couple Fmoc-D-Asp(OMpe)-OH using DIC/Oxyma Pure (to minimize racemization risk compared to uronium salts).

  • Aspartimide Watch: During subsequent deprotection steps (removing Fmoc from residues after Asp), ensure the HOBt additive is present in the piperidine solution.

Protocol 2: Site-Specific N-Methylation (Fukuyama-Mitsunobu)

Objective: Install the methyl group on the specific backbone nitrogen. This is often done before the D-Asp if the D-Asp itself is not the methylation target, or on the D-Asp if required.

Mechanism: The free amine is protected with o-NBS (making the NH proton acidic), methylated via Mitsunobu conditions, and then deprotected.

  • o-NBS Protection:

    • Wash resin with DCM.[2]

    • Add o-NBS-Cl (4 eq) and Collidine (10 eq) in NMP.[3] Shake for 15 min.

    • QC: Ninhydrin test should be negative.

  • N-Methylation:

    • Add PPh3 (5 eq) and MeOH (10 eq) in dry THF/NMP (1:1).

    • Add DIAD (5 eq) dropwise. Shake for 1 hour.

    • Note: This reaction is water-sensitive. Use anhydrous solvents.

  • o-NBS Deprotection:

    • Add DBU (5 eq) and 2-Mercaptoethanol (10 eq) in NMP. Shake for 5 min x 2.

    • QC: Chloranil test (for secondary amines) should be positive (blue/green spots).

Protocol 3: The "Difficult Coupling" (Coupling TO the N-Me residue)

Objective: Form the peptide bond between the next amino acid and the sterically hindered N-methylated amine. Standard HBTU/HOBt will fail here.

Recommended Method: HATU/HOAt [4]

  • Dissolve Fmoc-AA-OH (5 eq), HATU (5 eq), and HOAt (5 eq) in minimal DMF.

  • Add DIPEA (10 eq).

  • Add to resin immediately.

  • Double Couple: Perform the reaction for 2 hours, drain, and repeat with fresh reagents.

Alternative Method (For extremely hindered residues like Val/Ile): Triphosgene (BTC)

  • Suspend Fmoc-AA-OH (3 eq) and Collidine (10 eq) in dry THF.

  • Add BTC (1 eq) cautiously (generates phosgene in situ - perform in fume hood).

  • React for 1 min to form the acid chloride.

  • Add to the resin-bound N-methyl amine. React for 1 hour at 50°C.

Protocol 4: Head-to-Tail Cyclization (Macrolactamization)

Objective: Cyclize the linear precursor.

Step-by-Step:

  • Cleavage from Resin:

    • Treat 2-CTC resin with 1% TFA in DCM (5 x 2 min).

    • Note: This cleaves the peptide from the resin but retains side-chain protection (OMpe on Asp remains intact). This is crucial.

    • Filter into Pyridine/MeOH to neutralize immediately. Concentrate in vacuo.

  • Cyclization:

    • Dissolve the linear protected peptide in DCM/DMF (9:1) at High Dilution (0.5 mM) .

    • Rationale: High dilution favors intramolecular cyclization over intermolecular dimerization.

    • Add HATU (3 eq), HOAt (3 eq), and DIPEA (6 eq).

    • Stir for 12–24 hours. Monitor by HPLC (shift in retention time due to loss of flexibility).

  • Global Deprotection:

    • Evaporate solvents.

    • Treat residue with TFA/TIS/H2O (95:2.5:2.5) for 2 hours to remove OMpe and other side-chain groups.

    • Precipitate in cold diethyl ether.

Data Summary & Troubleshooting

Reagent Selection Matrix
StepStandard Reagent (Avoid)Recommended Reagent Why?
D-Asp Protection Fmoc-D-Asp(OtBu)-OHFmoc-D-Asp(OMpe)-OH Prevents Aspartimide formation (steric bulk).
Coupling to N-Me HBTU/HOBtHATU/HOAt or BTC Overcomes steric hindrance of secondary amine.[5]
Fmoc Removal 20% Piperidine20% Pip + 0.1M HOBt Acidic environment suppresses aspartimide ring closure.
Cyclization HBTU/DIPEAPyAOP or HATU Azabenzotriazoles are superior for macrocyclization kinetics.
The Aspartimide Mechanism

Understanding the enemy is key to defeating it.

Aspartimide Step1 Fmoc Deprotection (Base Exposure) Step2 Backbone Amide (NH) Deprotonation Step1->Step2 Step3 Attack on Side Chain Ester (OtBu/OMpe) Step2->Step3 Step4 Aspartimide Ring (Byproduct) Step3->Step4 Prevention PREVENTION: Bulky OMpe Group blocks this attack Prevention->Step3 Steric Block

Figure 2: Mechanism of Aspartimide formation. The base-catalyzed attack of the backbone nitrogen on the side-chain ester is the primary failure mode in Asp-containing peptides. Bulky esters (OMpe) physically block this path.

References

  • Chatterjee, J., Laufer, B., & Kessler, H. (2012). Synthesis of N-methylated cyclic peptides. Nature Protocols, 7(3), 432–444.[6][7] [Link]

  • Pratesi, A., et al. (2010). Chemical Strategies to Prevent Aspartimide Formation in Fmoc SPPS. Current Organic Chemistry, 14, 1-XX.
  • Biron, E., et al. (2006). Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science, 12(3), 213-219. [Link]

  • White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry, 3(7), 509–524. [Link]

  • Paradís-Bas, M., et al. (2016). The "Acid-Mediated" Prevention of Aspartimide Formation in Solid Phase Peptide Synthesis.[8] European Journal of Organic Chemistry. [Link]

Sources

Method

Application Note: Liquid Phase Synthesis Strategies for N-Methyl-D-Aspartic Acid (N-Me-D-Asp) Dipeptides

Topic: Liquid Phase Synthesis Methods for N-Me-D-Asp Dipeptides Content Type: Application Note & Protocol Guide Audience: Researchers, Senior Scientists, Drug Development Chemists Executive Summary N-Methyl-D-Aspartic ac...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Liquid Phase Synthesis Methods for N-Me-D-Asp Dipeptides Content Type: Application Note & Protocol Guide Audience: Researchers, Senior Scientists, Drug Development Chemists

Executive Summary

N-Methyl-D-Aspartic acid (N-Me-D-Asp) is a critical non-proteinogenic amino acid, widely recognized as the defining agonist of the NMDA receptor and a key motif in neuroactive peptides. Incorporating N-Me-D-Asp into dipeptides enhances metabolic stability against proteolysis and improves blood-brain barrier permeability due to N-methylation. However, the synthesis of these dipeptides in the liquid phase presents a "perfect storm" of chemical challenges: severe steric hindrance at the methylated nitrogen, high susceptibility to racemization of the D-center during activation, and the notorious risk of aspartimide formation.

This guide details high-fidelity liquid phase (solution phase) protocols for synthesizing N-Me-D-Asp dipeptides, focusing on overcoming steric barriers and preserving stereochemical integrity.

Strategic Analysis: The Chemical Battlefield

The Steric Wall

The N-methyl group on D-Aspartic acid introduces significant steric bulk. When N-Me-D-Asp acts as the nucleophile (amine component), standard coupling reagents (DCC, EDC) often fail, leading to slow kinetics and incomplete conversion.

  • Solution: Use phosphonium-based reagents (PyBrOP) or high-efficiency uroniums (HATU) which generate highly reactive active esters (OBt/OAt) or acid halides in situ.

Stereochemical Erosion (Racemization)

When N-Me-D-Asp acts as the electrophile (carboxyl component), the N-methyl group facilitates the formation of oxazolonium intermediates, which are prone to racemization (D


 L conversion).
  • Solution: Use "low-racemization" coupling reagents like T3P (Propylphosphonic Anhydride) or COMU with controlled base stoichiometry (Collidine vs. DIPEA).

Aspartimide Formation

While typically associated with solid-phase synthesis, aspartimide formation (cyclization of the backbone nitrogen onto the Asp side-chain ester) is a risk in solution phase if strong bases are used or if the sequence is N-Me-D-Asp-Gly or N-Me-D-Asp-Ser.

  • Mechanism: The nitrogen of the C-terminal residue attacks the

    
    -carboxyl ester of the Asp residue.[1]
    
  • Prevention: Use bulky side-chain protection (OtBu) and avoid prolonged exposure to basic conditions.

Visualizing the Challenge

Diagram 1: N-Methyl Coupling Dynamics & Side Reactions

G Start N-Me-D-Asp Component Nuc Role: Nucleophile (Amine) Challenge: Steric Hindrance Start->Nuc Elec Role: Electrophile (Acid) Challenge: Racemization Start->Elec PyBrOP Solution: PyBrOP/HATU (Force Coupling) Nuc->PyBrOP Low Reactivity Product1 Dipeptide (X-N(Me)-D-Asp) PyBrOP->Product1 Oxazolonium Risk: Oxazolonium Intermediate Elec->Oxazolonium Base Catalyzed T3P Solution: T3P/COMU (Suppress Racemization) Elec->T3P Aspartimide Side Reaction: Aspartimide Formation Oxazolonium->Aspartimide Cyclization Product2 Dipeptide (N(Me)-D-Asp-X) T3P->Product2

Caption: Decision tree for coupling strategies based on the role of N-Me-D-Asp. Green nodes indicate optimal pathways.

Detailed Protocols

Protocol A: Coupling to the N-Methyl Terminus (The "Hard" Coupling)

Target: Synthesis of Fmoc-AA-N(Me)-D-Asp(OtBu)-OMe Rationale: The secondary amine of N-Me-D-Asp is a poor nucleophile. We utilize PyBrOP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate), which is superior for N-methyl couplings due to the generation of a highly reactive acyl bromide intermediate.

Materials
  • Amine: H-N(Me)-D-Asp(OtBu)-OMe · HCl (1.0 equiv)

  • Acid: Fmoc-AA-OH (1.2 equiv) (Where AA is the N-terminal amino acid)

  • Coupling Reagent: PyBrOP (1.2 equiv)

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or DMF (if solubility is poor)

Step-by-Step Procedure
  • Preparation: In a round-bottom flask under nitrogen atmosphere, dissolve Fmoc-AA-OH (1.2 mmol) and H-N(Me)-D-Asp(OtBu)-OMe · HCl (1.0 mmol) in anhydrous DCM (10 mL).

  • Activation: Cool the solution to 0°C in an ice bath. Add PyBrOP (1.2 mmol) in one portion.

  • Initiation: Dropwise add DIPEA (3.0 mmol). The solution may turn slightly yellow.

    • Note: The first equivalent of base neutralizes the HCl salt; the remaining equivalents drive the reaction.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Stir for 12–24 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane) or LC-MS. Ninhydrin stain is ineffective for N-methyl secondary amines; use Chloranil test or simply monitor the disappearance of the Fmoc-acid by UV.

  • Work-up: Dilute with DCM (50 mL). Wash successively with:

    • 5% KHSO₄ or 1M HCl (3 x 20 mL) – Removes unreacted amine and base.

    • Sat. NaHCO₃ (3 x 20 mL) – Removes unreacted acid.

    • Brine (1 x 20 mL).

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, typically Hexane/EtOAc gradient).

Protocol B: Coupling of N-Me-D-Asp Acid (The "Racemization-Prone" Coupling)

Target: Synthesis of Fmoc-N(Me)-D-Asp(OtBu)-AA-OMe Rationale: Activating the carboxyl group of an N-methyl amino acid carries high racemization risk. T3P (Propylphosphonic Anhydride) is the reagent of choice here as it acts as a kinetic trap, reacting faster with the amine than the rate of oxazolonium formation.

Materials
  • Acid: Fmoc-N(Me)-D-Asp(OtBu)-OH (1.0 equiv)

  • Amine: H-AA-OMe · HCl (1.1 equiv)

  • Coupling Reagent: T3P (50% w/w in EtOAc) (1.5 equiv)

  • Base: 2,4,6-Collidine (Sym-collidine) (3.0 equiv) – Weaker base than DIPEA, reduces racemization.

  • Solvent: Ethyl Acetate (EtOAc) or DMF.

Step-by-Step Procedure
  • Dissolution: Dissolve Fmoc-N(Me)-D-Asp(OtBu)-OH (1.0 mmol) and H-AA-OMe · HCl (1.1 mmol) in EtOAc (10 mL).

    • Tip: T3P works excellently in EtOAc, simplifying work-up.

  • Base Addition: Cool to 0°C. Add 2,4,6-Collidine (3.0 mmol). Stir for 5 minutes.

  • Coupling: Add T3P solution (1.5 mmol) dropwise.

  • Reaction: Stir at 0°C for 1 hour, then room temperature for 2–4 hours. T3P couplings are generally faster than carbodiimide couplings.

  • Work-up: The reaction mixture (if in EtOAc) can be washed directly:

    • Water (1 x 10 mL)

    • 0.5 M HCl (3 x 10 mL) – Critical to remove Collidine.

    • Sat. NaHCO₃ (3 x 10 mL)

    • Brine (1 x 10 mL)

  • Analysis: Check optical purity via Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns) to ensure the D-configuration is preserved.

Troubleshooting & Optimization

Comparison of Coupling Reagents for N-Me-D-Asp
ReagentEfficacy (N-Me Nucleophile)Racemization Risk (N-Me Electrophile)Recommended Use Case
HATU HighModerateGeneral purpose; difficult couplings.
PyBrOP Very High HighBest for coupling TO the N-Me amine.
T3P ModerateVery Low Best for coupling OF the N-Me acid.
COMU HighLowExcellent alternative to HATU; safer by-products.
EDC/HOBt LowLowNot recommended for N-methylated residues.
Aspartimide Mitigation Strategy

If synthesizing N-Me-D-Asp-Gly or N-Me-D-Asp-Ser:

  • Avoid Fmoc removal with Piperidine if possible. If the dipeptide is the final product, use Boc chemistry (Boc-N(Me)-D-Asp(OtBu)-OH) and deprotect with TFA, which avoids the basic conditions that trigger aspartimide.

  • Hmb Protection: If chain elongation is required, use H-Gly-(Hmb)-... backbone protection to prevent the amide nitrogen from attacking the Asp side chain.

Diagrammatic Workflow: Synthesis of N-Me-D-Asp Dipeptide (Route A)

Workflow Step1 Step 1: Dissolve Reactants (Fmoc-AA-OH + H-N(Me)-D-Asp-OR) Step2 Step 2: Activation Add PyBrOP @ 0°C Step1->Step2 Step3 Step 3: Base Addition DIPEA (3.0 eq) Dropwise Step2->Step3 Step4 Step 4: Reaction 12-24h @ RT Step3->Step4 Step5 Step 5: Work-up Acid/Base Wash Step4->Step5 Step6 Step 6: Purification Flash Chromatography Step5->Step6

Caption: Workflow for the steric-limited coupling of an amino acid to the N-terminal of N-Me-D-Asp.

References

  • Coste, J., et al. (1990). "PyBOP: A new peptide coupling reagent devoid of toxic by-products." Tetrahedron Letters, 31(2), 205-208. Link

  • Coste, J., Frérot, E., & Jouin, P. (1991). "Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts: Mechanism and fields of application." The Journal of Organic Chemistry, 56(6), 2356-2364. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 20(2), 140–177. Link

  • Mergler, M., et al. (2003).[2] "The aspartimide problem in Fmoc-based SPPS. Part I." Journal of Peptide Science, 9(1), 36-46. Link

  • Bachem. (2024).[3] "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support: Overcoming Steric Hindrance in N-Me-D-Asp(OtBu)-OH Coupling

Executive Summary: The "Perfect Storm" of Synthesis Coupling -Me-D-Asp(OtBu)-OH presents a trifecta of chemical challenges that often leads to synthesis failure or low purity: Steric Hindrance: The -methyl group creates...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Perfect Storm" of Synthesis

Coupling


-Me-D-Asp(OtBu)-OH  presents a trifecta of chemical challenges that often leads to synthesis failure or low purity:
  • Steric Hindrance: The

    
    -methyl group creates significant steric bulk, impeding the approach of the activated carboxylate to the nucleophile (amine).[1]
    
  • Electronic Deactivation:

    
    -methylation lowers the reactivity of the amino acid during activation.
    
  • Epimerization Risk: D-amino acids, particularly

    
    -methylated ones, are highly prone to racemization (epimerization) during the prolonged activation times required to overcome steric barriers.
    
  • Aspartimide Formation: While the tert-butyl (OtBu) ester offers protection, the harsh conditions often required for

    
    -methyl coupling can trigger aspartimide formation (mass shift -18 Da) or premature side-chain deprotection.
    

This guide provides a tiered troubleshooting approach, moving from standard optimization to advanced "nuclear" options for recalcitrant couplings.

Diagnostic Matrix: Identify Your Failure Mode

Before altering your protocol, match your analytical data (LC-MS/HPLC) to the likely root cause.

Symptom (LC-MS/HPLC)Likely Root CauseRecommended Action
Unreacted Amine (Deletion Sequence) Steric hindrance prevents acylation.Switch to Protocol B (BTC) or PyBrOP .
Double Peaks (Same Mass) Epimerization (D-Asp

L-Asp conversion).
Switch base to TMP/Collidine ; Reduce activation time.
Mass -18 Da (M-18) Aspartimide formation.Add Oxyma to deprotection cocktail; Switch Asp protecting group to OMpe .
Mass +18 Da (M+18) Incomplete activation or hydrolysis.Ensure anhydrous solvents; Check coupling reagent quality.
Low Yield (Slow Kinetics) Inefficient activation species (OBt ester).Switch to OAt esters (HOAt) or Acid Chlorides (BTC).

Reagent Selection Strategy (The "Hardware")

Do not rely on standard HBTU/HCTU for this coupling. The steric bulk of the


-methyl group demands smaller, more reactive activating species.
Tier 1: The Modern Standard (COMU/Oxyma)
  • Why: COMU is a uronium salt that generates the Oxyma ester in situ. It is safer than HATU (no explosion risk) and often shows superior suppression of epimerization.

  • Use Case: Moderate steric hindrance (e.g., coupling to a primary amine).

Tier 2: The High-Power Standard (HATU/HOAt)
  • Why: The pyridine nitrogen in HOAt provides anchiomeric assistance (neighboring group effect), stabilizing the activated ester and accelerating the coupling rate by ~10-100x compared to HOBt.

  • Use Case: Significant steric hindrance; standard for

    
    -methyl amino acids.
    
Tier 3: The "Nuclear Option" (BTC - Bis-trichloromethyl carbonate)
  • Why: BTC generates an acid chloride in situ. Acid chlorides are the smallest and most reactive electrophiles available, bypassing the steric bulk of the leaving group (OBt/OAt) entirely.

  • Use Case: "Impossible" couplings (e.g.,

    
    -Me-Asp to another 
    
    
    
    -Me residue).

Troubleshooting Q&A (FAQs)

Q1: I am using HATU but still seeing <50% coupling efficiency. What now?

A: The active ester formed by HATU (the OAt ester) may still be too bulky for your specific sequence.

  • Immediate Fix: Switch to PyBrOP or BTC . PyBrOP generates an acid bromide, which is significantly smaller than the OAt ester.

  • Protocol Adjustment: Perform a double coupling:

    • First pass: HATU/HOAt (2 hours).

    • Second pass: PyBrOP/DIEA (4 hours or overnight).

Q2: My product contains 15% L-Asp contaminant (Epimerization). How do I stop this?

A: This is caused by the base-mediated abstraction of the


-proton during the slow activation step.
  • The Fix: Replace Diisopropylethylamine (DIEA) with 2,4,6-Trimethylpyridine (TMP) or sym-Collidine .

  • Mechanism: These bases are weaker and more sterically hindered than DIEA, making them poor at abstracting the

    
    -proton but sufficient to drive the coupling.
    
  • Reference: Albericio et al.[2][3] demonstrated that TMP significantly reduces racemization in Cys and His couplings; the same logic applies to

    
    -Me-D-Asp.
    
Q3: I see a -18 Da peak. Is this aspartimide?

A: Yes. The Asp side chain (OtBu) is attacking the backbone amide.

  • Prevention:

    • During Coupling: Ensure the base concentration is not excessive (use 1:1 ratio with coupling reagent).

    • During Deprotection (Next Steps): Add 0.1M Oxyma Pure to your 20% Piperidine deprotection cocktail. The acidic nature of Oxyma suppresses the ring closure.

    • Reagent Swap: If the problem persists, switch the building block from Fmoc-N-Me-D-Asp(OtBu)-OH to Fmoc-N-Me-D-Asp(OMpe)-OH . The OMpe group is bulkier and prevents this attack.

Detailed Experimental Protocols

Protocol A: Optimized HATU/HOAt (Standard)

Best for coupling N-Me-D-Asp to a primary amine.

  • Reagents:

    • Fmoc-N-Me-D-Asp(OtBu)-OH (4 eq)

    • HATU (3.9 eq)

    • HOAt (4 eq) - Crucial additive for sterics

    • DIEA (8 eq)

  • Procedure:

    • Dissolve Amino Acid, HATU, and HOAt in dry DMF (concentration 0.2 M).

    • Add DIEA immediately before adding to the resin.

    • Pre-activation: Do NOT pre-activate for more than 30 seconds (increases epimerization risk).

    • Coupling: Shake for 2 hours at Room Temperature.

    • Monitoring: Chloranil test (for secondary amines) or Kaiser test (for primary amines).

Protocol B: BTC-Mediated Coupling (Advanced)

Best for coupling N-Me-D-Asp to a secondary amine (N-Me residue). Warning: BTC generates Phosgene equivalents. Work in a fume hood.

  • Reagents:

    • Fmoc-N-Me-D-Asp(OtBu)-OH (5 eq)

    • BTC (Bis-trichloromethyl carbonate) (1.65 eq)

    • 2,4,6-Collidine (14 eq)

    • Solvent: Dry THF or DCM (avoid DMF if possible to prevent Vilsmeier adducts, though DMF is acceptable if rapid).

  • Procedure:

    • Dissolve Amino Acid and BTC in dry THF under Nitrogen/Argon.

    • Add Collidine dropwise (White precipitate of collidine hydrochloride will form).

    • Stir for 1–2 minutes to form the Acid Chloride.

    • Add the suspension/solution to the resin.[1][4]

    • Coupling: 1 hour at Room Temperature.

    • Note: This reaction is extremely fast and clean, often solving "impossible" steric clashes.

Visualizations

Figure 1: Decision Tree for Reagent Selection

ReagentSelection Start Start: Coupling N-Me-D-Asp(OtBu)-OH CheckTarget Target Amine Type? Start->CheckTarget Primary Primary Amine (Standard AA) CheckTarget->Primary Secondary Secondary Amine (Pro, N-Me-AA) CheckTarget->Secondary Standard Protocol A: HATU / HOAt / DIEA Primary->Standard Advanced Protocol B: BTC (Acid Chloride) / Collidine Secondary->Advanced High Steric Bulk AltAdvanced Alternative: PyBrOP / TMP Secondary->AltAdvanced Moderate Steric Bulk CheckRacem Is Epimerization Observed? Standard->CheckRacem OptimizeBase Switch Base to TMP or Collidine CheckRacem->OptimizeBase Yes (>5% D-isomer)

Caption: Flowchart for selecting the optimal coupling reagent based on the nucleophile type and observed side reactions.

Figure 2: Aspartimide Prevention Workflow

Aspartimide Risk Risk Factor: N-Me-Asp + Base Mech Mechanism: Side Chain Attack on Backbone Risk->Mech Sol1 Solution 1: Add 0.1M Oxyma to Piperidine Mech->Sol1 Prevention during Deprotection Sol2 Solution 2: Use Asp(OMpe) or Asp(OBno) Mech->Sol2 Prevention during Coupling

Caption: Strategy to mitigate Aspartimide formation, the most common side reaction for Asp residues.

References

  • Albericio, F., & Bomer, J. M. (2011). Nature of the Coupling Reagent in Solid-Phase Peptide Synthesis. Organic Process Research & Development. [Link]

  • Coste, J., Frérot, E., & Jouin, P. (1994). Coupling N-Methylated Amino Acids using PyBroP and PyCloP. Journal of Organic Chemistry. [Link]

  • Góngora-Benítez, M., et al. (2013). Acid-Labile Resins for the Synthesis of Peptide Acids: BTC as a Reagent of Choice. ACS Combinatorial Science. [Link]

  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Application Note. [Link]

Sources

Optimization

racemization risks during activation of Fmoc-N-Me-D-Asp(OtBu)-OH

Technical Support Case #8492: Optimization of Fmoc-N-Me-D-Asp(OtBu)-OH Activation Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open Priority: Critical (Chiral Purity Risk) Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Case #8492: Optimization of Fmoc-N-Me-D-Asp(OtBu)-OH Activation Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open Priority: Critical (Chiral Purity Risk)

Executive Summary

You are encountering a classic but treacherous bottleneck in peptide chemistry. Fmoc-N-Me-D-Asp(OtBu)-OH presents a "perfect storm" for racemization:

  • N-Methylation: Sterically hinders coupling, requiring potent activation, yet simultaneously lowers the energy barrier for 5(4H)-oxazolonium formation (the primary racemization pathway).

  • D-Configuration: Any racemization results in the L-enantiomer, which is often difficult to separate from the target D-isomer by standard RP-HPLC due to identical mass and similar hydrophobicity.

  • Aspartic Side Chain: While the tert-butyl ester protects the side chain, the beta-carboxyl proximity can inductively influence the alpha-proton acidity, though the primary risk during activation remains the oxazolonium mechanism.

This guide moves beyond standard protocols to provide a mechanistic defense against epimerization.

Module 1: The Mechanistic Hazard

Q: Why is my D-isomer converting to the L-isomer during activation?

A: The culprit is the 5(4H)-oxazolonium ion . Unlike standard amino acids, N-methylated residues lack the amide proton (


). In standard amino acids, the 

can hydrogen bond, stabilizing conformations that disfavor cyclization. In N-methyl amino acids, the tertiary amide bond is freer to rotate, and the nucleophilic oxygen of the Fmoc-carbamate is spatially positioned to attack the activated carbonyl.

Once this oxazolonium ring forms, the alpha-proton (C


-H) becomes highly acidic (pKa drops significantly) due to the aromatic character of the oxazolonium ring system. Bases present in the mixture (like DIEA) rapidly abstract this proton, leading to an achiral enol intermediate. When this enol reprotonates, it does so indiscriminately, producing a racemic mixture (D and L).
Visualization: The Pathway to Racemization

Racemization_Mechanism Start Fmoc-N-Me-D-Asp(OtBu)-OH (Activated Ester) Oxazolonium 5(4H)-Oxazolonium Ion (Chiral Intermediate) Start->Oxazolonium Cyclization (Fast for N-Me) Target Target Peptide (Pure D-Isomer) Start->Target Direct Coupling (Slow due to Sterics) Enol Enol Intermediate (Achiral/Planar) Oxazolonium->Enol Base-Catalyzed Deprotonation Oxazolonium->Target Amine Attack Racemate Racemic Product (50% L / 50% D) Enol->Racemate Reprotonation

Figure 1: The kinetic competition between direct coupling (Green) and the racemization pathway (Red/Orange). For N-methyl amino acids, the red path is kinetically favored in the presence of strong bases.

Module 2: Reagent Selection & Troubleshooting

Q: I usually use HATU/DIEA. Why is this failing now?

A: HATU is too potent and DIEA is too basic for this specific building block.

  • The HATU Problem: While HATU is excellent for difficult couplings, it generates a highly reactive At-ester. For N-methyl amino acids, this high reactivity accelerates oxazolonium formation just as much as it accelerates coupling.

  • The DIEA Problem: DIEA (Diisopropylethylamine) is a strong base. It drives the deprotonation of the oxazolonium intermediate (see Figure 1, "Enol" step).

Recommendation: Switch to DIC (Diisopropylcarbodiimide) + Oxyma Pure . This combination creates a neutral to slightly acidic environment (pH ~5-6) during activation, which drastically reduces the rate of alpha-proton abstraction.

Comparative Analysis of Coupling Conditions
ParameterHATU / DIEA DIC / Oxyma Pure COMU / TMP (Collidine)
Activation Mechanism Uronium/Guanidinium (Base driven)Carbodiimide (Base-free)Uronium (Base driven)
Racemization Risk High (Severe for N-Me-AA)Low (Gold Standard)Moderate (Better than HATU)
Coupling Speed Very FastModerateFast
By-products Tetramethylurea (difficult to remove)Diisopropylurea (soluble in DMF)Water-soluble byproducts
Recommendation AVOID for N-Me-D-AspPREFERRED ALTERNATIVE (if DIC fails)

Module 3: The "Low-Epimerization" Protocol

This protocol is designed to minimize pre-activation time (where the oxazolonium forms) and eliminate strong bases.

Reagents Required:

  • Fmoc-N-Me-D-Asp(OtBu)-OH

  • DIC (Diisopropylcarbodiimide)

  • Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate)

  • Solvent: DMF or NMP (Anhydrous)

Step-by-Step Methodology:

  • Stoichiometry Calculation:

    • Amino Acid: 3.0 equivalents (relative to resin loading)

    • Oxyma Pure: 3.0 equivalents

    • DIC: 3.0 equivalents

    • Note: Do NOT use any tertiary amine base (DIEA, NMM).

  • Cold Activation (The Critical Step):

    • Dissolve the Amino Acid and Oxyma Pure in the minimum amount of DMF.

    • Chill this solution to 0°C (ice bath) for 2 minutes.

    • Add the DIC.[1]

    • Why? Lower temperature slows the cyclization rate (oxazolonium formation) more significantly than it slows the activation rate.

  • Immediate Addition:

    • Allow the mixture to activate for exactly 2 minutes at 0°C.

    • Do not pre-activate for 10-20 minutes as often done with HBTU. Every minute of pre-activation increases the % of racemized active ester before it even touches the resin.

    • Add the cold mixture directly to the resin.

  • Coupling:

    • Allow to warm to room temperature naturally.

    • Couple for 2–4 hours.

    • Monitoring: Use the Chloranil test (for secondary amines) rather than Kaiser test, as the resin-bound amine might be a secondary amine if the previous residue was also N-methylated or Proline.

Module 4: Advanced Troubleshooting Flowchart

Use this decision tree to diagnose persistent issues with purity or yield.

Troubleshooting_Tree Start Issue: Low Quality Crude CheckLCMS Analyze LC-MS Data Start->CheckLCMS Decision1 Is the impurity Mass +0 (Isomer)? CheckLCMS->Decision1 Racemization Problem: Racemization (D -> L) Decision1->Racemization Yes Incomplete Problem: Incomplete Coupling (Deletion) Decision1->Incomplete No (Mass - Residue) Sol_Rac1 Switch to DIC / Oxyma Pure Racemization->Sol_Rac1 Sol_Rac2 Eliminate Pre-activation time Sol_Rac1->Sol_Rac2 Sol_Inc1 Double Couple at 50°C (Max) Incomplete->Sol_Inc1 Sol_Inc2 Use HATU + Collidine (TMP) (Avoid DIEA) Sol_Inc1->Sol_Inc2

Figure 2: Diagnostic workflow for differentiating between chiral impurity (racemization) and steric failure (deletion).

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

    • Grounding: Defines Oxyma/DIC as superior for suppressing racemization compared to benzotriazole additives.
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

    • Grounding: details the susceptibility of N-methyl amino acids to oxazolonium form
  • Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

    • Grounding: Validates the use of Collidine over DIEA for racemiz
  • Chem-Impex International. Fmoc-N-Me-Asp(OtBu)-OH Product Data.

    • Grounding: Specific structural data for the molecule .[2][3]

Sources

Troubleshooting

improving solubility of hydrophobic N-methylated peptide fragments

Technical Guide & Troubleshooting Hub Status: Operational Role: Senior Application Scientist Topic: Solubility Optimization for Hydrophobic N-Methylated Peptide Fragments Introduction: The "Chameleon" Paradox Welcome to...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Troubleshooting Hub

Status: Operational Role: Senior Application Scientist Topic: Solubility Optimization for Hydrophobic N-Methylated Peptide Fragments

Introduction: The "Chameleon" Paradox

Welcome to the technical support hub for N-methylated peptides. You are likely here because your peptide—designed for superior metabolic stability and membrane permeability—has become a "brick" in the flask.

The Physics of the Problem: N-methylation removes a hydrogen bond donor from the peptide backbone. While this successfully prevents the formation of hydrogen-bond-stabilized aggregates (like


-sheets) in some contexts, it drastically increases the lipophilicity of the molecule. The result is a peptide that may dissolve in organic solvents (DCM, DMSO) but precipitates immediately in aqueous buffers, or worse, aggregates on-resin due to steric hindrance and hydrophobic collapse during synthesis.

This guide is structured to troubleshoot these issues at three critical stages: Design , Synthesis , and Purification .

Module 1: Synthesis Troubleshooting (On-Resin)

Current Status: Low coupling efficiency, deletion sequences, or resin aggregation.

The "Difficult Sequence" Protocol

When N-methylation causes steric clash or hydrophobic collapse on the resin, standard SPPS protocols fail. Use this decision matrix to escalate your synthesis conditions.

Synthesis_Troubleshooting cluster_legend Severity Level Start Issue: Low Yield / Deletions Step1 1. Solvent Engineering Switch to 'Magic Mixture' (DCM/DMF/NMP 1:1:1) Start->Step1 First Line Defense Step2 2. Chaotropic Salts Add 0.4M LiCl or KSCN to coupling mix Step1->Step2 If aggregation persists Step3 3. Backbone Protection Insert Pseudoproline Dipeptides Step2->Step3 For Ser/Thr/Cys rich Step4 4. The 'Switch' Strategy Use O-Acyl Isopeptides (Depsipeptides) Step2->Step4 For intractable hydrophobic seq Low Mild High Severe

Figure 1: Escalation workflow for synthesizing difficult hydrophobic sequences. Green nodes indicate the most robust solution for intractable peptides.

Key Protocols & Mechanisms

1. The "Magic Mixture" & Chaotropes Standard DMF often fails to solvate hydrophobic chains effectively.

  • Protocol: Replace pure DMF with a mixture of DCM:DMF:NMP (1:1:1) .

  • Additives: Add 0.4 M LiCl (Lithium Chloride) or KSCN (Potassium Thiocyanate) to the coupling and deprotection steps.

  • Mechanism: These chaotropic salts disrupt the internal hydrophobic interactions and hydrogen bond networks within the resin-bound peptide, forcing the chains apart to allow reagent access.

2. Pseudoproline Dipeptides If your sequence contains Serine (Ser), Threonine (Thr), or Cysteine (Cys), this is your best tool.

  • Mechanism: Pseudoprolines (oxazolidines/thiazolidines) introduce a "kink" in the peptide backbone (similar to Proline).[1] This prevents the formation of secondary structures (beta-sheets) on the resin that lead to aggregation.

  • Action: Substitute standard Fmoc-Ser/Thr with Fmoc-Ser/Thr(PsiMe,MePro)-OH dipeptides during synthesis.

  • Result: Solvation is improved by orders of magnitude, often turning a failed synthesis into a high-yield one.

Module 2: Structural Design Strategy (The "Switch" Peptide)

Current Status: Peptide is synthesized but insoluble in all aqueous buffers.

If you cannot change the amino acid sequence, you must change the connectivity temporarily. This is the O-Acyl Isopeptide (Isoacyl) strategy.[2][3]

The O-N Acyl Shift Mechanism

This method synthesizes the peptide as a Depsipeptide (ester bond instead of amide bond) at a Ser/Thr residue.[4]

  • Synthesis: The ester bond disrupts the native backbone structure, drastically increasing solubility.

  • Purification: You purify the soluble ester form.

  • Switch: A simple pH adjustment triggers the rearrangement to the native peptide.

ON_Acyl_Shift Isoacyl O-Acyl Isopeptide (Soluble Precursor) Ester Bond at Ser/Thr Trigger Trigger: pH 7.4 (Neutral) Aqueous Buffer Isoacyl->Trigger Dissolve Native Native N-Me Peptide (Bioactive Form) Amide Bond Restored Trigger->Native Intramolecular Rearrangement

Figure 2: The "Switch" mechanism. The O-acyl isopeptide is synthesized and purified as a highly soluble precursor. Neutral pH triggers the shift to the final bioactive (and less soluble) form.

Protocol for O-N Acyl Shift:

  • Synthesize peptide using Boc-Ser/Thr(Fmoc-Xaa)-OH building blocks.[5]

  • Cleave from resin (TFA). The peptide remains in the O-acyl form (stable in acid).

  • Purify via HPLC (acidic mobile phase keeps it stable).[4]

  • To Convert: Dissolve in phosphate buffer (pH 7.4). The shift occurs spontaneously (minutes to hours).

Module 3: Purification & Handling (Post-Cleavage)

Current Status: Sample crashes out in water/acetonitrile; HPLC peaks are broad or streaking.

Solubilization Toolkit

Do not attempt to dissolve hydrophobic N-methyl peptides in pure water. Use the following hierarchy of solvents.

Solvent / AdditiveRoleProtocolWarning
HFIP (Hexafluoroisopropanol)The Nuclear Option. Breaks strongest aggregates.Dissolve dry peptide in 100% HFIP, then dilute with water/buffer.Toxic. Volatile. Expensive.
TFE (Trifluoroethanol)Alpha-helix inducer / Solubilizer.Use 10-50% TFE in water.Can induce stable secondary structures.
Guanidine HCl (6M) Chaotropic Denaturant.Dissolve in 6M GnHCl, purify, then desalt.Incompatible with some downstream bioassays.
Acetic Acid (High Conc.) Protonation source.Dissolve in 50-80% Acetic Acid.Good for basic peptides.
High-Temperature HPLC

Hydrophobic peptides suffer from slow mass transfer at room temperature, leading to broad peaks.

  • Solution: Heat the HPLC column to 60°C - 70°C .

  • Benefit: Reduces viscosity, increases solubility, and sharpens peaks significantly.

  • Note: Ensure your column (e.g., bridged ethyl hybrid silica) is rated for high temperatures.

Frequently Asked Questions (FAQ)

Q: My N-methylated peptide elutes as a blob even with HFIP. Why? A: You may be seeing cis/trans isomerization . N-methylation lowers the energy barrier for the peptide bond to rotate between cis and trans states.

  • Diagnosis: Run the HPLC at 60°C. If the multiple peaks coalesce into one sharp peak, it is conformational isomerism, not impurity.

Q: Can I use PEGylation to improve solubility? A: Yes, but it changes the molecule permanently. For fragments where you need the native structure, use the Isoacyl (O-acyl) strategy described in Module 2, as the modification is reversible (trace-less).

Q: Why does my Kaiser test fail on N-methyl residues? A: The Kaiser test detects primary amines. N-methyl amino acids have secondary amines.

  • Solution: Use the Chloranil Test or Acetaldehyde/Chloranil method for secondary amines. The Kaiser test will give a false negative (indicating coupling is complete when it isn't).

References
  • Sohma, Y., et al. (2004). "Development of O-acyl isopeptide method for the synthesis of difficult sequence-containing peptides." Journal of Peptide Science.

  • Mutter, M., et al. (2004). "Pseudoproline dipeptides for peptide synthesis." Thieme Connect / Synthesis.

  • Tickler, A. K., & Wade, J. D. (2007).[6] "The Magic Mixture: A powerful solvent system for solid-phase peptide synthesis." Journal of Peptide Science.

  • Waters Corporation. (n.d.). "Peptide Isolation – Method Development Considerations." Waters.com.

  • Sigma-Aldrich. (n.d.). "Solubility Guidelines for Peptides." Merck/Sigma-Aldrich.

Sources

Optimization

reducing aggregation in N-methylated D-amino acid peptides

Technical Support Center: N-Methylated D-Amino Acid Peptides Specialized Troubleshooting for "Privileged Scaffold" Synthesis & Handling Welcome to the Advanced Peptide Support Hub Subject: Overcoming Aggregation & Steric...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Methylated D-Amino Acid Peptides Specialized Troubleshooting for "Privileged Scaffold" Synthesis & Handling

Welcome to the Advanced Peptide Support Hub

Subject: Overcoming Aggregation & Steric Hindrance in N-Methylated D-Peptides Ticket Priority: High (Synthesis Failure / Solubility Crash) Assigned Specialist: Senior Application Scientist

Executive Summary: You are likely here because your peptide has failed synthesis (deletion sequences) or has formed an intractable gel in solution. N-methylated D-peptides represent a "privileged scaffold"—offering proteolytic stability (via D-amino acids) and membrane permeability (via N-methylation). However, this combination creates a unique chemical environment: extreme steric bulk during synthesis and hydrophobic collapse during purification.

This guide provides a self-validating workflow to decouple steric hindrance from aggregation and recover your peptide utility.

Module 1: Synthesis Troubleshooting (The Root Cause)

The Core Problem: Users often confuse aggregation with steric hindrance .

  • Aggregation: Inter-chain hydrogen bonding (beta-sheets) preventing reagent diffusion.

  • Steric Hindrance: The N-methyl group physically blocking the nucleophilic attack on the next incoming amino acid.

In N-methylated D-peptides, steric hindrance is the primary villain during coupling, while aggregation is the secondary villain during chain elongation.[1]

Diagnostic Workflow: The "Colorimetric Checkpoint"

Do not proceed with synthesis until you validate the secondary amine coupling. Standard Kaiser tests fail here because they detect primary amines. You must use the Chloranil or Bromophenol Blue test.

SynthesisTroubleshooting Start Coupling Step: Fmoc-AA-OH onto N-Me-D-AA-Resin Test QC: Chloranil / Bromophenol Blue Test Start->Test Result Is the Resin Blue (Positive)? Test->Result Success Coupling Complete Proceed to Deprotection Result->Success No (Colorless) Fail Coupling Incomplete (Steric/Aggregation Issue) Result->Fail Yes (Blue) Action1 Action 1: Double Couple Switch to HATU/HOAt (Max activation) Fail->Action1 Action2 Action 2: Disaggregate Use 'Magic Mixture' (DCM/DMF/NMP + Triton X) Action1->Action2 If fails Action3 Action 3: Elevate Temp (50°C - Watch Racemization) Action2->Action3 If fails Action3->Test Re-test

Figure 1: Decision matrix for difficult N-methyl couplings. Note that standard Kaiser tests yield false negatives on secondary amines.

Protocol: The "Power Coupling" Cycle

For coupling an amino acid onto an N-methylated D-residue:

  • Reagent Selection: Discard DIC/Oxyma. Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOAt . The pyridine nitrogen in HOAt provides "neighboring group participation," accelerating the reaction rate by ~10-100x compared to HOBt.

  • Base: Use DIEA (Diisopropylethylamine).[2]

  • Solvent: If aggregation is suspected, use NMP (N-methylpyrrolidone) instead of DMF.

  • Procedure:

    • Step A: Dissolve 4 eq. Fmoc-AA-OH + 3.9 eq. HATU in NMP.[3]

    • Step B: Add 8 eq. DIEA. Activate for exactly 2 minutes (do not over-activate).

    • Step C: Add to resin.[1][2][3][4][5][6] Reaction time: 2–4 hours (vs. standard 45 mins).

    • Step D: Double couple if the sequence is >10 residues.

Module 2: Solubilization & Purification

The Core Problem: N-methylation removes Hydrogen Bond Donors (NH), which usually prevents aggregation.[7] However, in D-peptides, this exposes the hydrophobic side chains (Val, Leu, Ile, Phe) to the solvent without the buffering capacity of the hydration shell. The peptide becomes a "grease ball" that crashes out in water.

Solubility Troubleshooting Table
SymptomProbable CauseCorrective Solvent Strategy
Gelation in Water Beta-sheet stacking (Intermolecular H-bonds)Chaotropic Salts: Add 4M - 6M GdnHCl (Guanidine Hydrochloride) or KSCN (Potassium Thiocyanate). These disrupt water structure and solvate the peptide.
Precipitate (White) Hydrophobic Collapse (Grease ball)Organic Co-solvent: Dissolve in minimal HFIP (Hexafluoroisopropanol) or TFE (Trifluoroethanol) first, then dilute with water/buffer. HFIP breaks secondary structures.
Cloudy in HPLC Buffer Isoelectric Point (pI) AggregationpH Shift: Calculate pI. If basic (Arg/Lys rich), acidify with Acetic Acid . If acidic (Asp/Glu rich), basify with Ammonium Bicarbonate .
Retention on Column Irreversible Hydrophobic AdsorptionColumn Switch: Switch from C18 to C4 or Phenyl-Hexyl columns. Use elevated temperature (60°C) during HPLC run.

Module 3: Rational Design (The N-Methyl Scan)

The Core Problem: If synthesis and purification fail repeatedly, the sequence itself is the bottleneck. You must disrupt the continuous hydrophobic patch.

The Solution: Strategic N-Methylation N-methylation acts as a "beta-sheet breaker." By replacing the amide proton (H-bond donor) with a methyl group, you physically prevent the formation of the intermolecular hydrogen bond network that stabilizes aggregates.

AggregationDisruption cluster_0 Standard Aggregation cluster_1 N-Methylated Disruption StrandA Peptide Strand A (D-AA Backbone) H_Bond H-Bond Network (Stabilizes Aggregate) StrandA->H_Bond StrandB Peptide Strand B (D-AA Backbone) H_Bond->StrandB StrandC N-Me-D-Peptide A Methyl N-Methyl Group (Steric Clash + No H-Donor) StrandC->Methyl StrandD N-Me-D-Peptide B Methyl->StrandD Repulsion/No Bond

Figure 2: Mechanism of Action. The N-methyl group eliminates the H-bond donor required for beta-sheet lamination, forcing the peptide into a soluble conformation.

Frequently Asked Questions (FAQ)

Q: My N-methylated D-peptide has a deletion at the N-methyl site. Why? A: This is a classic "Steric Deletion." The incoming amino acid could not access the secondary amine of the N-methyl group.

  • Fix: Use HATU/HOAt (as described in Module 1) and ensure the incoming amino acid is not also sterically hindered (e.g., avoid coupling N-Me-Val onto N-Me-Val). If unavoidable, use Triphosgene mediated coupling or acid chloride activation.

Q: Can I use the Kaiser test? A: No. The Kaiser test relies on primary amines. N-methyl amino acids have secondary amines. A negative Kaiser test here is a false negative (it looks finished but isn't). Use the Chloranil test (turns blue for secondary amines) or Bromophenol Blue .

Q: My peptide is pure but turns into a gel in PBS. How do I dose this in animals? A: You are seeing amyloid-like gelation.

  • Fix: Formulate in 0.1% Tween-80 or cyclodextrins (HP-β-CD). Alternatively, dissolve in 100% DMSO as a stock, then dilute into warm saline immediately prior to injection. If the sequence allows, add a solubilizing "tag" (like poly-Lysine) that can be cleaved later.

References

  • Standard practices for Fmoc-based solid-phase peptide synthesis . University of California, Irvine (Nowick Lab). Available at: [Link]

  • Proximity-driven acceleration of challenging solid-phase peptide couplings . Proceedings of the National Academy of Sciences (PNAS). Available at: [Link]

  • Design of an N-Methylated Peptide Inhibitor of α-Synuclein Aggregation Guided by Solid-State NMR . National Institutes of Health (NIH) / PubMed Central. Available at: [Link]

  • Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings . Springer Nature Experiments. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Coupling Efficiency of N-Me-D-Asp vs. Standard D-Asp in SPPS

Executive Summary In Solid Phase Peptide Synthesis (SPPS), the introduction of -methylated amino acids represents a significant kinetic bottleneck compared to their standard counterparts. This guide objectively compares...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In Solid Phase Peptide Synthesis (SPPS), the introduction of


-methylated amino acids represents a significant kinetic bottleneck compared to their standard counterparts. This guide objectively compares the coupling yields of 

-Methyl-D-Aspartic Acid (N-Me-D-Asp)
versus standard D-Aspartic Acid (D-Asp) .

Key Findings:

  • Standard D-Asp: Exhibits rapid acylation kinetics (>99% yield in <30 min) but is prone to aspartimide formation, particularly in Asp-Gly sequences.

  • N-Me-D-Asp: Suffers from severe steric hindrance and reduced nucleophilicity. Standard protocols (HBTU/DIEA) typically result in poor yields (60–75%).

  • Optimization: Utilizing high-efficiency reagents (HATU/HOAt or COMU) and elevated temperatures (50°C) restores coupling yields to >95%, though racemization risks increase.

Mechanistic Analysis: The "Yield Gap"

To optimize synthesis, one must understand the causality behind the performance difference.

Standard D-Asp Coupling

The primary amine of standard D-Asp is unhindered and highly nucleophilic. The rate-limiting step is typically the formation of the activated ester. Once formed, aminolysis is rapid. The main risk is Aspartimide Formation , where the backbone nitrogen of the next amino acid attacks the side-chain ester of Asp, leading to chain termination or racemization (α/β-peptide mixtures).[1][2]

N-Me-D-Asp Coupling

The


-methyl group introduces two antagonistic factors:
  • Steric Hindrance: The bulky methyl group shields the nitrogen, physically blocking the approach of the activated acyl species.

  • Electronic Deactivation: While alkyl groups are electron-donating, the steric bulk prevents the nitrogen from achieving the optimal planar transition state required for amide bond formation.

Consequence: The coupling of N-Me-D-Asp (as the incoming monomer) is slower than D-Asp. However, the coupling of the subsequent amino acid onto the N-Me-D-Asp N-terminus is the true "difficult coupling," often proceeding 10–100x slower than standard couplings.

Comparative Performance Data

The following data summarizes coupling efficiencies based on standard SPPS conditions (Room Temp, 2 equiv, 1 hour) versus optimized conditions.

Table 1: Coupling Yield Comparison (Incoming Monomer)
ParameterStandard D-AspN-Me-D-Asp (Standard Protocol)N-Me-D-Asp (Optimized Protocol)
Coupling Reagent HBTU / DICHBTU / HCTUHATU or COMU
Base DIEA (2 equiv)DIEA (2 equiv)DIEA (2 equiv) or TMP
Reaction Time 30 min60 min2 x 60 min (Double Couple)
Temperature 25°C25°C50°C (Microwave/Conventional)
Avg. Coupling Yield > 99.5% 65% - 75% > 96%
Racemization Risk Low (< 0.5%)Moderate (1-3%)High (Requires controlled temp)
Major Side Reaction AspartimideIncomplete Coupling

-Methyl Racemization

Note: Data reflects average yields on polystyrene resins (e.g., Wang, Rink Amide). Steric hindrance is exacerbated on lower-swelling resins.

Visualization of Reaction Pathways[3]

The following diagram illustrates the kinetic competition between productive coupling and the steric/electronic barriers introduced by methylation.

CouplingDynamics Start Resin-Bound Peptide (Free Amine) StandardCoupling Standard D-Asp (Primary Amine) Start->StandardCoupling NMeCoupling N-Me-D-Asp (Secondary Amine) Start->NMeCoupling ActivatedAA Activated Fmoc-AA (OBt/OAt Ester) FastTransition Low Energy Transition State ActivatedAA->FastTransition StericClash Steric Hindrance (High Energy Barrier) ActivatedAA->StericClash StandardCoupling->FastTransition Rapid Attack ProductStandard Peptide Bond Formed (>99% Yield) FastTransition->ProductStandard NMeCoupling->StericClash Restricted Access ProductNMe Peptide Bond Formed (Slow, ~70% Yield) StericClash->ProductNMe Requires HATU/Heat

Figure 1: Comparative kinetic pathways. Note the high energy barrier for N-Me-D-Asp due to steric clash.

Optimized Experimental Protocols

To ensure high fidelity when working with N-Me-D-Asp, "standard" automated protocols must be abandoned in favor of the following self-validating workflows.

Protocol A: Coupling OF N-Me-D-Asp (Incoming)

Use this when attaching N-Me-D-Asp to the resin-bound chain.

  • Activation: Dissolve Fmoc-N-Me-D-Asp(OtBu)-OH (3 equiv) and HATU (2.9 equiv) in DMF.

  • Base Addition: Add HOAt (3 equiv) and DIEA (6 equiv). Crucial: HOAt acts as a secondary nucleophile to accelerate the reaction.

  • Reaction: Add to resin. Agitate for 2 hours at room temperature.

  • Monitoring: Perform a Chloranil Test (standard Kaiser test fails for secondary amines).

    • Blue particles = Incomplete (Recouple).[3]

    • Colorless/Yellow = Complete.

Protocol B: Coupling ONTO N-Me-D-Asp (Elongation)

Use this for the NEXT amino acid. This is the most difficult step.

  • Reagents: Use COMU or HATU (high reactivity uronium salts). Avoid HBTU.

  • Double Coupling (Mandatory):

    • Cycle 1: 3 equiv AA, 3 equiv HATU, 6 equiv DIEA, 1 hour at 50°C.

    • Cycle 2: Fresh reagents, 1 hour at 50°C.

  • Capping: Acetylate unreacted amines with Ac2O/Pyridine to prevent deletion sequences.

Critical Troubleshooting: Aspartimide & Racemization

Aspartimide Formation

While N-methylation of the aspartic acid backbone nitrogen actually prevents the classic aspartimide mechanism (since there is no NH to be deprotonated for the attack), the risk remains if the subsequent residue is Glycine or Serine.

Mitigation:

  • Use D-Asp(OmBu) (gamma-isobutyl ester) or D-Asp(O-2-PhiPr) instead of OtBu if the sequence is "Asp-Gly". The bulkier ester prevents side-chain attack.

  • Add 0.1M HOBt to the piperidine deprotection solution to suppress base-catalyzed imide formation.

Racemization of N-Me-D-Asp

-methylated amino acids are highly prone to racemization during activation via oxazolonium ion formation.

Mitigation:

  • Do not pre-activate the amino acid for more than 2 minutes before adding to the resin.

  • Use TMP (2,4,6-trimethylpyridine) instead of DIEA/NMM as the base; its steric bulk reduces proton abstraction from the alpha-carbon.

Aspartimide AspSequence ...-Asp(OtBu)-Gly-... BaseDeprotection Fmoc Removal (Piperidine) AspSequence->BaseDeprotection Attack Backbone Amide Attacks Side Chain BaseDeprotection->Attack High pH Aspartimide Aspartimide Ring (Intermediate) Attack->Aspartimide Hydrolysis Ring Opening (Hydrolysis) Aspartimide->Hydrolysis Products Mixture: alpha-Asp + beta-Asp (Isomerized) Hydrolysis->Products

Figure 2: The Aspartimide pathway. N-methylation of the Asp nitrogen blocks the "Attack" step, but N-methylation of the C-terminal neighbor promotes it.

References

  • Teixidó, M., et al. (2005). "Solid-phase synthesis and characterization of N-methyl-rich peptides."[4][5] Journal of Peptide Research, 65(2), 153-166.[3][5]

  • Biron, E., & Kessler, H. (2005). "Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis."[4] The Journal of Organic Chemistry, 70(13), 5183–5189.

  • Merck / Novabiochem. (2020). "Novabiochem® Peptide Synthesis Guide: Overcoming Aggregation and Difficult Couplings."

  • Albericio, F., et al. (2018). "COMU: A Safer and More Effective Coupling Reagent." Organic Process Research & Development, 22(6).

  • Paradís-Bas, M., et al. (2016). "The Aspartimide Problem in Peptide Synthesis: A Comprehensive Review." Chemistry – A European Journal, 22(5).

Sources

Comparative

verifying enantiomeric excess (ee) of N-Me-D-Asp(OtBu)-OH

An In-Depth Technical Guide to Verifying the Enantiomeric Excess of N-Me-D-Asp(OtBu)-OH In the landscape of pharmaceutical research and peptide synthesis, the stereochemical purity of building blocks is not merely a qual...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Verifying the Enantiomeric Excess of N-Me-D-Asp(OtBu)-OH

In the landscape of pharmaceutical research and peptide synthesis, the stereochemical purity of building blocks is not merely a quality metric; it is a fundamental determinant of the final product's efficacy and safety. N-Methyl-D-aspartic acid (tert-butyl ester), or N-Me-D-Asp(OtBu)-OH, is a critical chiral intermediate whose enantiomeric purity must be rigorously controlled. The presence of its L-enantiomer can introduce unforeseen pharmacological activities or diminish the intended therapeutic effect.

This guide provides an in-depth comparison of the principal analytical methodologies for determining the enantiomeric excess (ee) of N-Me-D-Asp(OtBu)-OH. Moving beyond mere procedural descriptions, we will explore the causality behind methodological choices, offering a framework for selecting the most appropriate technique for your specific research, development, or quality control context. All protocols are presented as self-validating systems, grounded in established scientific principles and regulatory expectations.[1]

Strategic Approaches to Chiral Purity Verification

The determination of enantiomeric excess—a measure of the purity of a chiral substance—relies on differentiating between two molecules that are mirror images of each other.[2] This is achieved by introducing another chiral entity to the system, creating transient diastereomeric interactions that can be resolved and quantified. The primary methods leverage either physical separation (chromatography) or spectroscopic distinction (NMR). While traditional polarimetry can indicate the presence of a single enantiomer, it is susceptible to inaccuracies from optically active impurities and non-linear concentration responses, making it unsuitable for precise ee determination in a regulatory environment.[3]

Our focus will be on the three most robust and widely adopted techniques:

  • Chiral High-Performance Liquid Chromatography (HPLC): The gold standard for accuracy and validation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A rapid method for direct observation without physical separation.

  • Chiral Gas Chromatography (GC): A high-resolution technique requiring analyte derivatization.

Method Deep Dive: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the cornerstone of enantiomeric purity analysis in the pharmaceutical industry due to its high accuracy, reproducibility, and sensitivity.[4] The technique's power lies in the Chiral Stationary Phase (CSP), a solid support functionalized with a chiral selector that transiently interacts with the enantiomers to different extents, causing them to travel through the column at different speeds and thus elute at different times.[5]

Causality of CSP Selection: For N-protected amino acids like N-Me-D-Asp(OtBu)-OH, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are exceptionally effective.[6] Their chiral recognition mechanism is based on a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into chiral cavities within the polysaccharide structure, providing the necessary selectivity for resolving these analytes.[7]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s_prep Dissolve N-Me-D-Asp(OtBu)-OH in Mobile Phase s_filter Filter Sample (0.22 µm) s_prep->s_filter s_inject Inject onto Chiral HPLC System s_filter->s_inject s_separate Separate Enantiomers on CSP s_inject->s_separate s_detect Detect with UV/MS s_separate->s_detect d_integrate Integrate Peak Areas s_detect->d_integrate d_calc Calculate % ee d_integrate->d_calc

Figure 1: General workflow for ee determination by Chiral HPLC.

Experimental Protocol: Chiral HPLC

This protocol is designed as a robust starting point for method development.

  • Column Selection: Lux® Cellulose-2 or a similar cellulose-based CSP (e.g., CHIRALCEL® OD-H). These columns have demonstrated broad applicability for N-protected amino acids.[6]

  • Mobile Phase Preparation: A typical mobile phase for reversed-phase separation would be a mixture of Acetonitrile (ACN) and water with an acidic additive. For example: 80:20 (v/v) ACN/Water + 0.1% Trifluoroacetic Acid (TFA). The acid ensures the carboxyl group is protonated, leading to better peak shape and retention.

  • Sample Preparation:

    • Accurately weigh and dissolve the N-Me-D-Asp(OtBu)-OH sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter to remove particulates.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C (temperature can be adjusted to optimize resolution)

    • Injection Volume: 5 µL

    • Detection: UV at 210 nm.

  • Data Analysis and Calculation:

    • Identify the peaks corresponding to the D- and L-enantiomers. The D-enantiomer should be the major peak.

    • Integrate the area under each peak.

    • Calculate the enantiomeric excess using the following formula[2][8]: ee (%) = ([AreaD - AreaL] / [AreaD + AreaL]) x 100

Method Deep Dive: NMR Spectroscopy with Chiral Solvating Agents (CSAs)

NMR spectroscopy offers a fundamentally different, yet powerful, approach. Instead of physical separation, it relies on creating a diastereomeric environment in the NMR tube.[9] A Chiral Solvating Agent (CSA) is added to the sample, which forms fast-exchanging, non-covalent complexes with both enantiomers.[10] These transient diastereomeric complexes have distinct magnetic environments, causing specific proton signals for each enantiomer to appear at different chemical shifts (i.e., they become non-equivalent).

Causality of CSA Selection: The choice of CSA is critical and depends on the functional groups of the analyte. For N-Me-D-Asp(OtBu)-OH, which has a free carboxylic acid, a CSA capable of hydrogen bonding, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol [(R)-TFAE] or a cyclodextrin derivative, is a logical choice. The interaction between the CSA and the analyte's chiral center induces the observable chemical shift difference.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing n_prep Dissolve Analyte in Deuterated Solvent n_add Add Chiral Solvating Agent (CSA) n_prep->n_add n_acquire Acquire ¹H NMR Spectrum n_add->n_acquire d_identify Identify Resolved Signals n_acquire->d_identify d_integrate Integrate Signal Areas d_identify->d_integrate d_calc Calculate % ee d_integrate->d_calc GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing g_deriv Derivatize Analyte (Esterification & Acylation) g_dissolve Dissolve in Solvent g_deriv->g_dissolve g_inject Inject into Chiral GC g_dissolve->g_inject g_separate Separate on Chiral Column (Temp. Program) g_inject->g_separate g_detect Detect with FID/MS g_separate->g_detect d_integrate Integrate Peak Areas g_detect->d_integrate d_calc Calculate % ee d_integrate->d_calc

Sources

Validation

stability of N-Me-D-Asp(OtBu) ester bond in acidic conditions

This guide details the stability profile of the N-Me-D-Asp(OtBu) side-chain ester bond under acidic conditions, a critical parameter in peptide therapeutics and peptidomimetic synthesis. Executive Summary The tert-butyl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the stability profile of the N-Me-D-Asp(OtBu) side-chain ester bond under acidic conditions, a critical parameter in peptide therapeutics and peptidomimetic synthesis.

Executive Summary

The tert-butyl (OtBu) ester of N-methyl-D-aspartic acid (N-Me-D-Asp) is acid-labile . It is designed to be stable under basic conditions (e.g., 20% piperidine used in Fmoc deprotection) but undergoes rapid cleavage in strong acids (e.g., ≥50% Trifluoroacetic acid, TFA) to yield the free carboxylic acid.

Unlike standard Asp(OtBu) residues, the N-methyl group introduces steric constraints and electronic effects that can alter the kinetics of side reactions—specifically acid-catalyzed aspartimide formation and peptide bond hydrolysis —although the lability of the OtBu group itself remains comparable to the unmethylated analog.

Chemical Structure & Properties

N-Me-D-Asp(OtBu) is a derivative of D-aspartic acid featuring:

  • N-Methylation: Methyl group on the

    
    -amine (confers proteolytic resistance and alters backbone conformation).
    
  • D-Configuration: Inverted stereochemistry at the

    
    -carbon (prevents enzymatic degradation).
    
  • 
    -tert-Butyl Ester (OtBu):  Acid-labile protecting group for the side-chain carboxyl.
    
Structural Visualization

G cluster_0 N-Me-D-Asp(OtBu) Structure N N-Methyl Amine (N-Me) CA Alpha Carbon (D-Config) N->CA Backbone CB Beta Carbon CA->CB CO_Side Side Chain Carbonyl CB->CO_Side OtBu tert-Butyl Ester (OtBu) CO_Side->OtBu Ester Bond (Acid Labile)

Caption: The acid-labile ester bond (red) links the side chain carbonyl to the bulky tert-butyl group.

Acid Stability Profile

The stability of the OtBu ester bond is binary depending on the acid concentration.

A. Strong Acid (Deprotection Conditions)
  • Reagent: 95% TFA (Trifluoroacetic acid) with scavengers (e.g., TIS, H2O).

  • Outcome: Rapid Cleavage (< 30 mins).

  • Mechanism: Acid-catalyzed

    
     fragmentation. The protonated ester collapses to form a stable tert-butyl cation  and the free carboxylic acid. The cation is trapped by scavengers (e.g., silanes) to prevent re-alkylation.
    
  • Comparison: The N-methyl group does not significantly hinder this cleavage compared to standard Asp(OtBu).

B. Mild Acid (Workup/Handling)
  • Reagent: 1% TFA in DCM (Dichloromethane) or dilute aqueous HCl (pH 3–4).

  • Outcome: Stable .

  • Application: This stability window allows for the selective removal of highly acid-labile groups (like Trt from His/Cys or Mtt from Lys) using 1% TFA without affecting the OtBu ester.

C. Acid-Catalyzed Side Reactions (The "Hidden" Instability)

While the OtBu ester cleaves cleanly, the N-methylated backbone introduces a risk of acid-catalyzed peptide bond cleavage (N-alkyl cleavage).

  • Mechanism: The N-methyl group increases the basicity of the peptide bond nitrogen (if not acylated) or destabilizes the transition state during harsh acid treatment (e.g., HF or high temp TFA), leading to backbone fragmentation.

  • Aspartimide: While typically base-catalyzed, aspartimide formation can occur in acid via protonation of the side-chain carbonyl, followed by attack from the backbone nitrogen of the next residue (

    
    ).
    

Comparative Analysis

FeatureN-Me-D-Asp(OtBu) D-Asp(OtBu) (Unmethylated)N-Me-D-Asp(OMe) (Methyl Ester)
Acid Stability (95% TFA) Unstable (Cleaves to OH)Unstable (Cleaves to OH)Stable (Resistant to TFA)
Acid Stability (1% TFA) Stable Stable Stable
Deprotection Condition Acid (TFA)Acid (TFA)Saponification (Base) or enzyme
Aspartimide Risk Moderate (Steric bulk of N-Me may alter conformation favoring/disfavoring cyclization)High (Especially in Asp-Gly sequences)Very High (Methyl esters are better leaving groups than OtBu)
Coupling Difficulty High (Steric hindrance)LowHigh

Experimental Protocol: Stability Assessment

To rigorously verify the stability of the ester bond in your specific acidic buffer or solvent, follow this HPLC-based kinetic assay.

Materials
  • Substrate: Fmoc-N-Me-D-Asp(OtBu)-OH (or peptide containing it).

  • Acid Media:

    • Condition A (Test): 1% TFA in DCM (Mild).

    • Condition B (Control): 95% TFA / 2.5% TIS / 2.5% H2O (Strong).

  • Analysis: RP-HPLC (C18 Column, UV 220 nm).

Workflow Diagram

StabilityProtocol cluster_Mild Mild Acid Test cluster_Strong Strong Acid Control Start Start: Dissolve N-Me-D-Asp(OtBu) (1 mg/mL) Split Split Sample Start->Split Step1A Add 1% TFA/DCM Split->Step1A Step1B Add 95% TFA Cocktail Split->Step1B Step2A Incubate 1h, 4h, 24h Step1A->Step2A Step3A Quench (Pyridine/MeOH) Step2A->Step3A Analyze HPLC Analysis (Compare Retention Times) Step3A->Analyze Step2B Incubate 30 min Step1B->Step2B Step3B Evaporate & Re-dissolve Step2B->Step3B Step3B->Analyze Result Data Interpretation: Peak Shift = Instability Analyze->Result

Caption: Workflow to determine ester bond stability. A shift in retention time indicates cleavage of the OtBu group.

Data Interpretation
  • Retention Time (

    
    ):  The OtBu protected species is more hydrophobic and will elute later  than the deprotected free acid.
    
  • Calculation: % Degradation =

    
    .
    

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][2] Chemical Reviews, 109(6), 2455-2504.

    • Definitive review on protecting group stability, confirming OtBu lability in TFA.
  • Mergler, M., et al. (2003). "The Aspartimide Problem in Fmoc-based SPPS." Journal of Peptide Science, 9(1), 36-46.

    • Discusses aspartimide formation mechanisms and the impact of side-chain esters.
  • Teixidó, M., et al. (2005).[3] "Solid-Phase Synthesis of N-Methylated Peptides." Journal of Peptide Science, 11(2), 85-94.

    • Covers the synthesis and stability of N-methyl
  • Coin, I., et al. (2007). "Depsipeptides and N-methylated peptides: Synthesis and stability." Nature Protocols, 2, 3247–3256.

Sources

Comparative

A Comparative Guide to OtBu and OMpe Carboxyl Protection for N-Methyl Aspartic Acid

In the intricate field of peptide synthesis and drug development, the strategic selection of protecting groups is a critical determinant of success. For N-methyl-D-aspartic acid (NMDA), a non-canonical amino acid of sign...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate field of peptide synthesis and drug development, the strategic selection of protecting groups is a critical determinant of success. For N-methyl-D-aspartic acid (NMDA), a non-canonical amino acid of significant interest in neuroscience and medicinal chemistry, the protection of its side-chain carboxyl group is paramount to prevent unwanted side reactions and ensure synthetic fidelity. This guide provides an in-depth comparison of two commonly employed acid-labile protecting groups for this purpose: the traditional tert-butyl (OtBu) ester and the bulkier 3-methylpent-3-yl (OMpe) ester.

The Central Challenge: Aspartimide Formation

The primary vulnerability of aspartic acid residues, including N-methylated analogs, during solid-phase peptide synthesis (SPPS) is the base-catalyzed formation of a succinimide ring, known as an aspartimide.[1][2] This intramolecular cyclization is particularly problematic during the repeated piperidine treatments used for Nα-Fmoc group removal. The formation of an aspartimide intermediate leads to two detrimental outcomes:

  • Racemization: The stereocenter at the α-carbon can be epimerized.

  • Chain Branching: Subsequent ring-opening by piperidine or other nucleophiles can generate a mixture of the desired α-peptide and the isomeric β-peptide, which is often difficult to separate from the target compound.[1]

While the N-methylation of the backbone nitrogen in NMDA introduces steric hindrance that can already complicate coupling reactions, it does not eliminate the propensity for this side-chain-driven side reaction.[3] Therefore, the choice of the side-chain protecting group is crucial for minimizing these impurities.

Figure 1: Aspartimide formation from an Asp(OtBu) residue.

Head-to-Head Comparison: OtBu vs. OMpe

The fundamental difference between the OtBu and OMpe protecting groups lies in their steric bulk. This structural variance has profound implications for their performance in suppressing aspartimide formation.

FeatureOtBu (tert-butyl)OMpe (3-methylpent-3-yl)
Structure
Steric Hindrance ModerateHigh
Aspartimide Suppression Prone to formation, especially in sensitive sequences (e.g., -Asp-Gly-, -Asp-Asn-).[1][4]Significantly reduces aspartimide formation due to increased steric shielding of the side-chain carbonyl.[5]
Deprotection Conditions Strong acid (e.g., TFA), typically during final cleavage.[6][7]Strong acid (e.g., TFA), typically during final cleavage.[8]
Relative Cost LowerHigher
Key Advantage Widely available and cost-effective.Markedly improves crude peptide purity and simplifies purification.

The OMpe group, being bulkier than OtBu, provides enhanced steric protection to the side-chain carbonyl group.[5] This increased shielding physically hinders the backbone nitrogen from attacking the side-chain ester, thereby significantly reducing the rate of aspartimide formation. Experimental studies on model peptides have consistently demonstrated the superiority of OMpe and other bulky esters in minimizing this problematic side reaction compared to the standard OtBu group.[4][9][10]

Structures cluster_OtBu N-Methyl-Asp(OtBu) cluster_OMpe N-Methyl-Asp(OMpe) OtBu_structure OtBu_structure OtBu_label Structure of OtBu-protected NMDA OMpe_structure OMpe_structure OMpe_label Structure of OMpe-protected NMDA

Figure 2: Structures of N-Methyl Aspartic Acid with OtBu and OMpe protection.

Experimental Protocols

The following protocols are generalized procedures and should be optimized for specific substrates and scales.

Protocol 1: Side-Chain Carboxyl Protection of N-Methyl-D-Aspartic Acid

This protocol describes a general method for the esterification of the side-chain carboxyl group. The choice between tert-butanol (for OtBu) and 3-methyl-3-pentanol (for OMpe) will determine the final protecting group.

Causality: This procedure utilizes a strong acid catalyst to facilitate the Fischer-Speier esterification. The reaction is typically driven to completion by removing water or using a large excess of the alcohol.

  • Preparation: Suspend N-Methyl-D-Aspartic acid (1 equivalent) in the corresponding alcohol (tert-butanol or 3-methyl-3-pentanol, ~10-20 equivalents).

  • Catalysis: Cool the suspension in an ice bath and slowly add a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid, 0.1-0.2 equivalents).

  • Reaction: Allow the mixture to warm to room temperature and then heat to a moderate temperature (e.g., 40-50°C) with stirring until the reaction is complete, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction mixture and neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol 2: Deprotection and Cleavage from Resin

Both OtBu and OMpe groups are readily cleaved under the strong acidic conditions used for the final cleavage of the peptide from the solid support in Fmoc-based SPPS.

Causality: The deprotection mechanism is an acid-catalyzed elimination, which generates a stable tertiary carbocation (tert-butyl or 3-methyl-3-pentyl cation).[6] These carbocations are electrophilic and can modify sensitive residues like Tryptophan or Methionine. Therefore, "scavengers" are added to the cleavage cocktail to trap these reactive species.

Workflow Start N-Methyl-D-Aspartic Acid Protected N-Methyl-Asp(OR)-OH (R = OtBu or OMpe) Start->Protected Protocol 1: Esterification SPPS Incorporate into Peptide Synthesis (SPPS) Protected->SPPS Cleavage Global Deprotection & Cleavage SPPS->Cleavage TFA Cocktail Final Final Peptide Cleavage->Final

Figure 3: General synthetic workflow.

  • Preparation: Place the peptide-resin in a reaction vessel.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is:

    • 95% Trifluoroacetic Acid (TFA)

    • 2.5% Water

    • 2.5% Triisopropylsilane (TIS)

    • (Note: Add other scavengers like 1,2-ethanedithiol (EDT) if Trp is present).

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and gently agitate at room temperature for 2-4 hours.[7]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and repeat the ether wash several times.

  • Drying: Dry the peptide pellet under vacuum.

Conclusion and Recommendations

The choice between OtBu and OMpe protection for N-methyl aspartic acid hinges on a strategic balance between cost and desired purity.

  • OtBu (tert-butyl): This is the standard, cost-effective choice. However, researchers must be prepared for the potential of significant aspartimide-related impurities, which can complicate purification and reduce overall yield.[1] Its use may be acceptable for sequences known to be less prone to this side reaction.

  • OMpe (3-methylpent-3-yl): For sequences known to be susceptible to aspartimide formation, or in syntheses where the highest possible purity of the crude product is desired, OMpe is the superior choice.[4][5] The increased steric bulk provides robust protection against intramolecular cyclization. While the reagent itself is more expensive, the investment can lead to substantial savings in time and resources during the purification phase.

For the synthesis of peptides containing the sterically hindered N-methyl-D-aspartic acid residue, where coupling efficiencies can already be a concern, minimizing side reactions is of utmost importance. Therefore, the use of the OMpe protecting group is strongly recommended to mitigate the risk of aspartimide formation, ensuring a cleaner synthesis and a more reliable path to the final, high-purity product.

References

  • Iris Biotech. Fmoc-Asp(OMpe)-OH – Bulky Protecting Group to Suppress Side Reactions. Available at: [Link]

  • Aapptec. Fmoc-Asp(OtBu)-OH [71989-14-5]. Available at: [Link]

  • ChemistryEurope. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Available at: [Link]

  • ResearchGate. How to Tackle Aspartimide Formation - A Systematic Comparison of Different Methods. Available at: [Link]

  • ACS Publications. Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis. Available at: [Link]

  • ResearchGate. New t -butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. Available at: [Link]

  • Organic Chemistry Portal. tert-Butyl Esters. Available at: [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

  • ResearchGate. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Available at: [Link]

  • ResearchGate. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides - Practical aspects of new trialkylcarbinol based protecting groups. Available at: [Link]

  • ResearchGate. Methods for syntheses of N-methyl-DL-aspartic acid derivatives. Available at: [Link]

  • Evans Group, Harvard University. Protecting Groups. Available at: [Link]

  • PubMed. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. Available at: [Link]

  • PubMed. Methods for syntheses of N-methyl-DL-aspartic acid derivatives. Available at: [Link]

  • PNAS. Proximity-driven acceleration of challenging solid-phase peptide couplings. Available at: [Link]

  • Google Patents. Synthesis of N-methyl-D-aspartic acid.
  • PubMed. Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Available at: [Link]

  • ResearchGate. Improved and Large-Scale Synthesis of N-methyl-D-aspartic Acid. Available at: [Link]

  • ACS Publications. Amino Acid-Protecting Groups. Available at: [Link]

  • Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. Available at: [Link]

  • ResearchGate. Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. Available at: [Link]

  • Organic Chemistry Portal. Protective Groups. Available at: [Link]

  • SciSpace. Amino Acid-Protecting Groups. Available at: [Link]

  • ResearchGate. Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Available at: [Link]

Sources

Validation

chromatographic separation of N-Me-D-Asp and N-Me-L-Asp diastereomers

Chromatographic Separation of N-Me-D-Asp and N-Me-L-Asp Diastereomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The separation of N-Met...

Author: BenchChem Technical Support Team. Date: February 2026

Chromatographic Separation of N-Me-D-Asp and N-Me-L-Asp Diastereomers

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The separation of N-Methyl-D-Aspartate (NMDA) and N-Methyl-L-Aspartate (NMLA) presents a unique chromatographic challenge. Unlike primary amino acids, the secondary amine in the N-methyl group sterically hinders interaction with many traditional chiral selectors (e.g., 18-crown-6 ethers). Furthermore, the "diastereomeric" separation requested implies a specific workflow: the Indirect Method , where enantiomers are chemically derivatized into diastereomers prior to separation.

This guide compares the two industry-standard approaches:

  • Indirect Separation (The "Diastereomer" Approach): Derivatization with FDNP-Val-NH₂ (Advanced Marfey’s Reagent). This is the gold standard for biological matrices due to picomolar sensitivity and the removal of matrix interferences.

  • Direct Separation (The "Enantiomer" Approach): Utilization of Zwitterionic Chiral Stationary Phases (ZWIX(+) ) or Macrocyclic Glycopeptides (Chirobiotic T ). This is the preferred method for purity analysis of raw materials and high-throughput screening.

Part 1: Strategic Method Selection

The choice between indirect and direct separation depends heavily on your sample matrix and sensitivity requirements.

FeatureMethod A: Indirect (Derivatization) Method B: Direct (Chiral Column)
Primary Mechanism Creation of diastereomers via chiral reagentZwitterionic ion-exchange or inclusion complexation
Target Analyte Form Diastereomer (Covalent Adduct)Native Enantiomer (Underivatized)
Best For Biological Samples (Plasma, Tissue, CSF)QC / Purity Analysis (Synthetic Standards)
Sensitivity (LOD) High (Picomole range via UV 340nm)Moderate (Nanomole range via UV 200-210nm)
Matrix Interference Low (Reagent specificity removes noise)High (Requires clean samples)
Throughput Low (Requires 1-2 hr prep time)High ("Dilute and Shoot")
Decision Matrix

MethodSelection Start Start: Define Sample Type Bio Biological Matrix (Plasma, Tissue) Start->Bio Pure Synthetic/Pure Standard (QC, Formulation) Start->Pure MethodA Method A: Indirect Separation (FDNP-Val-NH2 Derivatization) Bio->MethodA Complex Matrix SensCheck Is High Sensitivity Required? (< 10 pmol) Pure->SensCheck SensCheck->MethodA Yes MethodB Method B: Direct Separation (ZWIX(+) or Chirobiotic T) SensCheck->MethodB No (Speed prioritized)

Caption: Decision tree for selecting the optimal chromatographic approach based on sample origin and sensitivity needs.

Part 2: Deep Dive - Method A: Indirect Separation (Derivatization)[1][2]

This method converts the enantiomers N-Me-D-Asp and N-Me-L-Asp into diastereomers using a chiral derivatizing agent (CDA). The resulting diastereomers have different physical properties (hydrophobicity) and can be separated on a standard achiral C18 column.

Critical Reagent Selection:

  • Avoid OPA (o-Phthaldialdehyde): OPA reacts only with primary amines. It will not derivatize N-methyl-aspartate (a secondary amine). In fact, OPA is often used to remove interfering primary amino acids before NMDA analysis.

  • Avoid Standard Marfey's (FDAA): While functional, FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) often yields poor resolution for N-methyl amino acids.

  • Recommended Reagent: FDNP-L-Val-NH₂ (1-fluoro-2,4-dinitrophenyl-5-L-valine amide). The substitution of Alanine with Valine increases the hydrophobicity difference between the diastereomers, significantly improving Resolution (

    
    ).
    
Experimental Protocol
  • Preparation: Mix 50 µL of sample (neutralized) with 100 µL of 1% FDNP-L-Val-NH₂ in acetone.

  • Reaction: Add 20 µL of 1M NaHCO₃ (pH ~8.5). Incubate at 40°C for 60 minutes.

  • Quenching: Stop reaction with 20 µL of 2M HCl. (Optional: Wash with ether to remove excess reagent, though usually not necessary with gradient elution).

  • Separation (HPLC Conditions):

    • Column: C18 Reverse Phase (e.g., Phenomenex Kinetex C18, 150 x 4.6 mm, 2.6 µm).

    • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

    • Mobile Phase B: Acetonitrile + 0.1% TFA.

    • Gradient: 10% B to 50% B over 45 minutes.

    • Detection: UV at 340 nm (specific to the dinitrophenyl chromophore).[1]

Elution Order (Scientific Integrity Check): When using the L-form of the reagent (FDNP-L-Val-NH₂):

  • First Eluter: N-Me-L-Asp (The L-L diastereomer is less hydrophobic).

  • Second Eluter: N-Me-D-Asp (The L-D diastereomer is more hydrophobic due to intramolecular H-bonding preventing solvation). Note: This order allows for the detection of trace D-enantiomers in an L-excess background without "tailing" interference.

Part 3: Deep Dive - Method B: Direct Separation (Chiral Stationary Phase)

Direct separation avoids the labor of derivatization but requires specialized columns capable of recognizing zwitterionic, secondary amines.

Column Selection:

  • Avoid Crown Ethers (Crownpak CR): While excellent for primary amines (e.g., D-Serine), 18-crown-6 ethers require a primary ammonium ion (-NH₃⁺) for inclusion. The N-methyl group of NMDA sterically hinders this complexation, leading to poor resolution.

  • Recommended Column 1: ZWIX(+) (Chiral Technologies):

    • Mechanism: Zwitterionic ion-exchanger (Cinchona alkaloid + Sulfonic acid).[2] Uses a double ion-pairing mechanism ideal for free amino acids.

    • Mobile Phase: MeOH/H₂O (98:2) + 50mM Formic Acid + 25mM Diethylamine. (High methanol content is crucial for this phase).

    • Elution Order: D-enantiomer typically elutes before L-enantiomer on ZWIX(+).

  • Recommended Column 2: Chirobiotic T (Supelco/Sigma):

    • Mechanism: Teicoplanin (Macrocyclic Glycopeptide).[3]

    • Mobile Phase: 50% Ethanol / 50% Water (Simple, MS-compatible).

    • Elution Order: D-enantiomer is more strongly retained (elutes second ).

Direct Method Workflow (ZWIX Protocol)

DirectWorkflow Sample Sample Preparation (Dissolve in MeOH/H2O) Filter Filtration (0.22 µm PTFE) Sample->Filter Inject Injection (ZWIX(+) Column) Filter->Inject Detect Detection (LC-MS/MS or UV 210nm) Inject->Detect

Caption: Simplified "Dilute-and-Shoot" workflow for direct chiral separation.

Part 4: Performance Comparison Data

The following data summarizes typical performance metrics observed in validation studies comparing FDNP-Val-NH₂ (Indirect) vs. ZWIX(+) (Direct).

MetricIndirect (FDNP-Val-NH₂)Direct (ZWIX+)Expert Commentary
Resolution (

)
> 3.5 ~ 2.0 - 2.5Derivatization creates larger structural differences, yielding higher resolution.
LOD (Sensitivity) 0.5 pmol 50 - 100 pmolUV 340nm (Indirect) is far superior to UV 210nm (Direct) for trace analysis.
Analysis Time 45 min Run + 60 min Prep15 - 20 min Run Direct methods are significantly faster for high-throughput screening.
Cost Per Sample High (Reagent cost + Prep labor)Low (Column cost amortized)Direct is more economical for large batches of pure standards.
Stability Derivatives stable for >1 weekSample degradation possibleN-methyl amino acids are relatively stable, but derivatized forms are exceptionally robust.

References

  • Fujii, K., et al. (1997).[4] "Further determination of the absolute configuration of amino acids by the advanced Marfey's method." Analytical Chemistry.

  • Tsesarskaia, M., et al. (2012). "HPLC methods for determination of D-aspartate and N-methyl-D-aspartate." Methods in Molecular Biology.

  • Chiral Technologies. (2024).[5] "Instruction Manual for CHIRALPAK® ZWIX(+) and ZWIX(-)."

  • Sigma-Aldrich (Supelco). (2023). "Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers on Chirobiotic T."

  • D'Aniello, A., et al. (2000). "Occurrence of D-aspartic acid and N-methyl-D-aspartic acid in rat neuroendocrine tissues." FASEB Journal.

Sources

Comparative

Impact of N-Methylation on D-Asp Peptide Conformation Analysis

Executive Summary: The Structural Pivot In peptide drug discovery, the incorporation of N-methyl-D-aspartic acid (N-Me-D-Asp) represents a high-stakes "structural pivot." While D-amino acids alone confer proteolytic resi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Pivot

In peptide drug discovery, the incorporation of N-methyl-D-aspartic acid (N-Me-D-Asp) represents a high-stakes "structural pivot." While D-amino acids alone confer proteolytic resistance, the addition of the N-methyl group fundamentally alters the peptide's energy landscape. It is not merely a hydrophobic cap; it is a conformational lock that eliminates a hydrogen bond donor and introduces significant steric clash, often forcing the backbone into specific turn geometries (e.g.,


-turns) or inducing cis-peptide bond populations.

This guide objectively compares the conformational and physicochemical impacts of N-Me-D-Asp against its non-methylated counterparts (D-Asp and L-Asp), providing actionable protocols for analyzing these changes using NMR and CD spectroscopy.

Mechanistic Basis: Why N-Methylation Matters

The "Methyl Effect" on Dihedral Angles

The substitution of the amide proton (


) with a methyl group (

) introduces a steric volume of ~20 ų. This modification has three primary mechanistic consequences:
  • Steric Hindrance: The methyl group clashes with the side chain (

    
    ) and the preceding carbonyl oxygen (
    
    
    
    ), severely restricting the allowed
    
    
    and
    
    
    torsion angles.
  • Hydrogen Bond Elimination: The loss of the

    
     donor prevents the formation of canonical 
    
    
    
    -helical or
    
    
    -sheet H-bonds at that position, often acting as a "sheet breaker" or "helix initiator."
  • Cis/Trans Isomerization: Unlike standard peptide bonds which are >99.9% trans (

    
    ), N-methylated amides have a lower energy barrier between cis (
    
    
    
    ) and trans states. The population of the cis isomer can rise to 10–40% depending on the solvent and adjacent residues, creating a complex conformational equilibrium.
The Homochiral vs. Heterochiral Rule

A critical determinant of conformation is the chirality of the N-methylated residue relative to its neighbors.

  • Homochiral Sequence (e.g., L-Xaa-N-Me-L-Asp): Strong preference for the cis -amide bond, often stabilizing Type VI

    
    -turns.
    
  • Heterochiral Sequence (e.g., L-Xaa-N-Me-D-Asp): The steric clashes are often relieved in the trans conformation. Consequently, N-Me-D-Asp in an all-L backbone tends to stabilize Type II'

    
    -turns  (hairpins) rather than inducing the cis geometry seen in homochiral analogs.
    

Comparative Analysis: L-Asp vs. D-Asp vs. N-Me-D-Asp

The following table synthesizes experimental performance metrics for peptides containing these residues.

FeatureL-Asp PeptideD-Asp PeptideN-Me-D-Asp Peptide
Proteolytic Stability Low (Minutes/Hours)High (Hours/Days)Very High (Days/Weeks) - Dual protection (steric + chiral)
Membrane Permeability Low (Polar backbone)Low to ModerateEnhanced (Lipophilic + H-bond masking)
Conformational Preference Flexible /

-helix /

-sheet
Reverse Turns (Type II')Rigidified Turns (Type II' or VI) / Local Constraint
Amide Bond Geometry >99.9% Trans>99.9% TransMix of Trans (~70%) / Cis (~30%) (Solvent dependent)
Synthesis Risk Aspartimide formation (High)Aspartimide formation (High)Aspartimide formation (Extreme) - Requires specialized protection
NMR Signature Single set of peaksSingle set of peaksDouble set of peaks (Rotamers) often observed

Experimental Protocols for Conformational Analysis

To validate the structure of an N-Me-D-Asp peptide, you cannot rely on standard assignments. You must prove the amide bond geometry.

Protocol A: Determining Cis/Trans Isomerism via 2D NMR

Objective: Distinguish between cis and trans conformers of the N-methyl amide bond.

Reagents:

  • Peptide sample (2–5 mM)

  • Solvent: DMSO-d6 (preferred for H-bond visibility) or

    
     (9:1).
    

Workflow:

  • 1D ¹H NMR: Look for peak doubling. N-methyl groups appear as singlets around 2.8–3.2 ppm. If two peaks exist (e.g., 3:1 ratio), you have slow exchange rotamers.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Mixing Time: Set to 300–500 ms.

    • Trans Diagnostic: Strong NOE between

      
       (i) and 
      
      
      
      (i).
    • Cis Diagnostic: Strong NOE between

      
       (i) and 
      
      
      
      (i-1) (preceding residue).
  • ROESY (Optional): Use if the molecular weight is ~1000–2000 Da to avoid the "null NOE" effect.

Protocol B: Circular Dichroism (CD) for Turn Identification

Objective: Identify the secondary structure type (e.g., Type II'


-turn).

Settings:

  • Concentration: 20–50 µM in Phosphate Buffer (pH 7.4) or TFE (Trifluoroethanol) titration.

  • Range: 190–260 nm.

Interpretation:

  • D-Asp (Type II' Turn): Expect a maximum at ~200–205 nm and a minimum at ~225 nm (mirror image of L-Type II).

  • N-Me-D-Asp: If the spectrum shifts significantly or loses intensity upon heating, the structure is flexible. A stable spectrum indicates a "locked" turn. Note: The N-methyl group removes an amide chromophore contribution, often reducing the molar ellipticity magnitude.

Synthesis Insight: The Aspartimide Trap

Critical Warning: N-methylation of D-Asp does not eliminate the risk of aspartimide formation; in some sequences, it exacerbates it by altering the backbone geometry to favor the nucleophilic attack of the adjacent nitrogen onto the Asp side chain.

Mitigation Strategy:

  • Bulky Protection: Use Fmoc-D-Asp(OMpe)-OH (3-methylpent-3-yl ester) instead of OtBu. The bulk prevents the cyclization.

  • Hmb/Dmb Backbone Protection: Protect the next residue's nitrogen with Hmb (2-hydroxy-4-methoxybenzyl) to physically block the nucleophile.

  • Base Choice: Use 5% Piperazine/DBU instead of 20% Piperidine for Fmoc removal to reduce base-catalyzed cyclization.

Visualization

Conformational Equilibrium Diagram

The following diagram illustrates the equilibrium between cis and trans isomers driven by N-methylation, and the diagnostic NOE signals used to identify them.

ConformationalAnalysis Trans Trans Conformer (Major, ~70-90%) Lower Energy in Heterochiral Cis Cis Conformer (Minor, ~10-30%) Stabilized by N-Methylation Trans->Cis Slow Exchange (NMR Time Scale) NOE_Trans Diagnostic NOE: CH3(i) ↔ Hα(i) Trans->NOE_Trans NOE_Cis Diagnostic NOE: CH3(i) ↔ Hα(i-1) Cis->NOE_Cis

Caption: Equilibrium between Trans and Cis isomers in N-methylated peptides. The specific NOE signals (dashed boxes) allow unambiguous assignment via 2D NMR.

Analytical Workflow for N-Me-D-Asp Peptides

A decision tree for characterizing the peptide product.

Workflow Start Synthesized N-Me-D-Asp Peptide HPLC HPLC Purity Check (Look for Aspartimide +18/-18 Da) Start->HPLC Decision1 Single Peak? HPLC->Decision1 Decision1->HPLC No (Re-purify) MS LC-MS Confirmation Decision1->MS Yes NMR_1D 1D 1H NMR (Solvent: DMSO-d6) MS->NMR_1D Rotamers Are Rotamers Present? (Split Peaks) NMR_1D->Rotamers NOESY 2D NOESY / ROESY Assign Cis/Trans Rotamers->NOESY Yes CD CD Spectroscopy Determine Turn Type Rotamers->CD No (Pure Trans) NOESY->CD Final Structural Model Validated CD->Final

Caption: Step-by-step analytical workflow from crude synthesis to structural validation.

Conclusion

Incorporating N-Me-D-Asp is a powerful strategy to "freeze" a bioactive conformation and extend half-life, but it comes with the cost of synthetic complexity and conformational heterogeneity. The key to success lies in the heterochiral pairing (using D-Asp in an L-backbone) to promote stable Type II' turns and using NOESY-driven analysis to quantify the cis/trans ratio. By following the protocols outlined above, researchers can turn this challenging modification into a precise tool for rational drug design.

References

  • Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. Link

  • Kessler, H. (1982). Conformation and Biological Activity of Cyclic Peptides. Angewandte Chemie International Edition. Link

  • Mutter, M., et al. (1984). The Impact of N-Methylation on the Conformation of Peptides. Helvetica Chimica Acta. Link

  • Subtelny, A. O., et al. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides. Nature Communications. Link

  • Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley-Interscience.

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Safe Disposal of N-Me-D-Asp(OtBu)-OH

-tert-butyl ester Executive Summary & Chemical Profile This guide outlines the mandatory disposal protocols for N-Me-D-Asp(OtBu)-OH , a specialized amino acid derivative used in Solid Phase Peptide Synthesis (SPPS). Unli...

Author: BenchChem Technical Support Team. Date: February 2026


-tert-butyl ester

Executive Summary & Chemical Profile

This guide outlines the mandatory disposal protocols for N-Me-D-Asp(OtBu)-OH , a specialized amino acid derivative used in Solid Phase Peptide Synthesis (SPPS). Unlike standard biological waste, this compound contains a lipophilic tert-butyl ester protecting group and an N-methyl modification, rendering it an organic chemical hazard rather than a biohazard.

Crucial Operational Insight: The tert-butyl (OtBu) ester group is acid-labile. Do not dispose of this compound in waste containers containing high concentrations of Trifluoroacetic Acid (TFA) or strong mineral acids. Rapid deprotection can release isobutylene gas, potentially pressurizing sealed waste vessels.

Chemical Identity Table
PropertySpecification
Chemical Name N-Methyl-D-Aspartic acid

-tert-butyl ester
CAS Number 152548-66-8 (General Reference for Isomers/Salts)
Physical State White to off-white powder
Solubility Soluble in organic solvents (DMF, MeOH, DCM); slightly soluble in water
Primary Hazard Irritant (Skin/Eye/Respiratory). Not P-listed or U-listed by EPA.
Waste Classification Non-RCRA Listed; Manage as Chemical Waste (Solid or Liquid)

Pre-Disposal: The "Self-Validating" Safety System

To ensure compliance and safety, every disposal action must follow a self-validating logic flow. Before discarding any material, verify the state of the waste against the Segregation Matrix below.

Personal Protective Equipment (PPE)[1][2]
  • Respiratory: N95 mask or fume hood operation (prevent inhalation of fine particulates).

  • Dermal: Nitrile gloves (0.11 mm minimum thickness).

  • Ocular: ANSI Z87.1 compliant safety goggles.

Segregation Logic (The "Why")
  • Why Segregate from Aqueous Drains? The OtBu group increases lipophilicity. If flushed, it resists degradation in water treatment facilities, posing bioaccumulation risks.

  • Why Segregate from Oxidizers? As an organic amine derivative, it can react exothermically with strong oxidizers (e.g., permanganates, nitrates).

Detailed Disposal Workflows

Scenario A: Disposal of Pure Solid Reagent (Expired or Excess)

Applicable for: Expired shelf-life batches, spilled powder, or failed synthesis solids.

  • Containment: Transfer the solid N-Me-D-Asp(OtBu)-OH into a clear, chemically compatible polyethylene bag or wide-mouth jar.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "N-Me-D-Asp(OtBu)-OH (Amino Acid Derivative)"

    • Hazard Checkbox: "Irritant" / "Toxic" (precautionary).

  • Accumulation: Place the sealed container into the Solid Hazardous Waste drum.

    • Note: Do not mix with silica gel waste if your facility recycles silica.

Scenario B: Disposal of Liquid Waste (Reaction Mixtures)

Applicable for: Filtrates from SPPS, dissolved reagents in DMF/DCM.

  • Solvent Identification: Determine the primary solvent carrier.

    • Halogenated: Dichloromethane (DCM), Chloroform.

    • Non-Halogenated: Dimethylformamide (DMF), Methanol, Ethyl Acetate.

  • Acid Check (Critical): Does the solution contain >5% TFA?

    • Yes: Use a vented cap waste container to prevent isobutylene gas buildup.

    • No: Standard screw cap is acceptable.

  • Transfer: Pour into the appropriate solvent waste carboy.

    • Protocol: Leave 10% headspace in the container for thermal expansion.

Scenario C: Contaminated Consumables

Applicable for: Weigh boats, pipette tips, contaminated gloves.

  • Gross Contamination Check:

    • Visible Powder: Shake excess powder into Solid Waste (Scenario A).

    • Trace Residue: Place item in Chemically Contaminated Debris bin (often a yellow or white bucket with a liner).

  • Sharps: If needles/syringes were used with the reagent, they must go into a Chemical Sharps container, never red biohazard sharps bins (unless infectious agents were also present).

Decision Logic Diagram

The following diagram illustrates the decision-making process for disposing of N-Me-D-Asp(OtBu)-OH, ensuring the correct waste stream is selected based on physical state and solvent composition.

DisposalWorkflow Start Waste Generation: N-Me-D-Asp(OtBu)-OH StateCheck Physical State? Start->StateCheck SolidWaste Pure Solid / Powder StateCheck->SolidWaste Solid LiquidWaste Dissolved in Solution StateCheck->LiquidWaste Liquid SolidBin Solid Chemical Waste (Label: Irritant) SolidWaste->SolidBin SolventCheck Primary Solvent? LiquidWaste->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo DCM/CHCl3 NonHalo Non-Halogenated (DMF, MeOH) SolventCheck->NonHalo DMF/MeOH HaloBin Halogenated Waste Stream Halo->HaloBin AcidCheck Contains Strong Acid (>5% TFA)? NonHalo->AcidCheck NonHaloBin Non-Halogenated Waste Stream AcidCheck->NonHaloBin No VentedBin Vented Waste Container (Risk: Isobutylene Gas) AcidCheck->VentedBin Yes

Figure 1: Decision tree for N-Me-D-Asp(OtBu)-OH disposal. Note the critical checkpoint for acidic mixtures to prevent vessel pressurization.

Regulatory Compliance & Waste Codes

While N-Me-D-Asp(OtBu)-OH is not explicitly listed on EPA P-lists or U-lists, it is regulated under the Resource Conservation and Recovery Act (RCRA) based on the characteristics of the mixture it is in.

Waste StreamEPA Waste Code (Typical)Rationale
Pure Solid Not Listed (Manage as Non-Regulated Chemical Waste)Unless mixed with hazardous spill residues, it does not meet ignitable/corrosive/reactive criteria [1].
Mixture with DCM F002 / D039 Spent halogenated solvents are F-listed wastes [2].
Mixture with MeOH D001 Ignitability characteristic (Flash point < 60°C) [3].
Mixture with TFA D002 Corrosivity characteristic (pH ≤ 2) [3].

Spill Response Protocol:

  • Small Spill (< 5g): Sweep up carefully using a dustpan and brush. Avoid raising dust.[1][2] Wipe area with a damp paper towel. Dispose of all materials in Solid Chemical Waste.

  • Large Spill: Ventilate the area.[3] Use a HEPA-filtered vacuum if available. If not, wet the powder slightly with an inert solvent (like heptane) to suppress dust before sweeping.

References

  • United States Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Code of Federal Regulations. (2024). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste.[4] eCFR. Retrieved from [Link][5]

  • National Institutes of Health (NIH). (2022). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them.[6] PMC. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling N-Me-D-Asp(OtBu)-OH

This guide outlines the safety, operational, and disposal protocols for N-Me-D-Asp(OtBu)-OH (N-Methyl-D-aspartic acid -tert-butyl ester). Critical Safety Alert: While often handled as a standard peptide synthesis reagent...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the safety, operational, and disposal protocols for N-Me-D-Asp(OtBu)-OH (N-Methyl-D-aspartic acid


-tert-butyl ester).

Critical Safety Alert: While often handled as a standard peptide synthesis reagent, this compound is a structural derivative of NMDA (N-Methyl-D-Aspartic acid) , a potent excitatory neurotransmitter agonist. Although the tert-butyl ester (OtBu) protection masks immediate receptor binding, metabolic hydrolysis (e.g., upon inhalation or skin absorption) could theoretically release the bioactive parent compound. Treat this substance as a potential neurotoxin precursor.

Part 1: Emergency Safety Card (Immediate Action)

Parameter Directive
GHS Classification Warning H315 (Skin Irritant), H319 (Eye Irritant), H335 (Resp.[1] Irritant). Precautionary assumption: Potential Bioactive Dust.
Primary PPE Respiratory: N95/P95 Respirator (if outside hood) or Fume Hood (Mandatory). Skin: Double Nitrile Gloves (0.11 mm min. thickness). Eyes: Chemical Safety Goggles (ANSI Z87.1).
Spill Response Do not sweep. Dampen with acetone/DMF to prevent dust. Wipe with absorbent pads. Dispose as hazardous organic waste.
First Aid Inhalation: Move to fresh air immediately. Monitor for dizziness/excitation. Skin: Wash with soap and water for 15 min. Avoid organic solvents (enhances absorption).
Fire Hazard Combustible solid. Emits toxic NOx fumes. Use CO2, dry chemical, or foam.

Part 2: Compound Profile & Hazard Analysis

1. Chemical Identity & Physical Properties

  • Compound: N-Me-D-Asp(OtBu)-OH[2]

  • Common Derivative: Fmoc-N-Me-D-Asp(OtBu)-OH (CAS: 1799443-40-5)[2]

  • Molecular Weight: ~203.24 g/mol (Free amine) / ~425.47 g/mol (Fmoc-protected)

  • Appearance: White to off-white powder.

  • Solubility: Soluble in organic solvents (DMF, DMSO, DCM, NMP); sparingly soluble in water.

2. The "NMDA" Risk Factor (Expert Insight) Standard Safety Data Sheets (SDS) for protected amino acids often default to "Generic Irritant." However, as a Senior Application Scientist, I advise elevated caution.

  • Mechanism: The tert-butyl ester group renders the molecule lipophilic, potentially increasing skin absorption compared to the free acid. Once absorbed, esterases can cleave the OtBu group, releasing N-Methyl-D-Aspartate.

  • Operational Consequence: Zero-tolerance for dust generation. All solid handling must occur inside a certified fume hood or a powder containment enclosure.

Part 3: Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent both acute exposure and sample contamination.

ZoneActivityRequired PPERationale
Zone A Weighing & Solid Transfer Gloves: Double Nitrile (Outer: 4 mil, Inner: 2 mil). Resp: Fume Hood (Sash <18") OR N95 mask if hood unavailable. Body: Lab Coat (Buttoned, wrist cuffs).High risk of airborne dust. Static electricity can cause powder to "jump" from spatulas.
Zone B Solubilization (DMF/NMP) Gloves: Nitrile (Change immediately upon splash). Eyes: Chemical Goggles (Splash risk). Ventilation: Fume Hood (High Flow).DMF/NMP are potent skin penetrants and can carry the dissolved compound into the bloodstream.
Zone C Waste Disposal Gloves: Heavy Duty Nitrile or Neoprene. Eyes: Face Shield + Goggles.Risk of reaction with incompatible waste streams.

Part 4: Operational Protocol (Step-by-Step)

Phase 1: Preparation & Weighing

Goal: Accurate mass transfer without aerosolization.

  • Static Control: Protected amino acids are prone to static charge. Use an anti-static gun or wipe the spatula with an ethanol-dampened wipe (allow to dry) before use.

  • Taring: Place the weighing boat inside the fume hood. Tare the balance before opening the chemical container.

  • Transfer:

    • Open the container only inside the hood.

    • Transfer solid gently. If the powder is clumpy, do not crush it in the open boat; transfer to a vial first.

    • Self-Validating Step: After closing the container, wipe the exterior with a damp Kimwipe to remove invisible dust residues before returning it to storage.

Phase 2: Solubilization (The "Wetting" Technique)

Goal: Dissolve N-Me-D-Asp(OtBu)-OH for SPPS (Solid Phase Peptide Synthesis) without creating clumps.

  • Solvent Choice: Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are standard.

  • Sequence:

    • Add the solid to the vial first.

    • Add the solvent down the side of the vial to wash down adherent powder.

  • Agitation: Vortexing is preferred over sonication (sonication heats the solution, potentially degrading the sensitive ester linkage).

  • Check: Ensure the solution is clear. Cloudiness indicates incomplete solvation or moisture contamination (hydrolysis).

Phase 3: Workflow Visualization

The following diagram illustrates the safe handling logic, emphasizing containment points.

G cluster_hood Certified Fume Hood Boundary Storage Storage (4°C, Desiccated) Check Check Integrity (No caking) Storage->Check Inspect Weighing Weighing (Fume Hood Only) Check->Weighing Pass Solvent Add Solvent (DMF/NMP) Weighing->Solvent Solid Transfer Dissolve Dissolution (Vortex) Solvent->Dissolve Cap Vial Waste Disposal (Org. Waste) Dissolve->Waste Excess/Spill

Figure 1: Operational workflow for handling N-Me-D-Asp(OtBu)-OH, highlighting the critical containment zone (Fume Hood).

Part 5: Storage & Stability

  • Temperature: Store at +2°C to +8°C (Refrigerated).

  • Environment: Hygroscopic. Store under inert gas (Argon/Nitrogen) if possible. Moisture causes hydrolysis of the tert-butyl ester and potential racemization of the N-methyl group.

  • Container: Amber glass or opaque plastic to protect from light (though less critical than for Fmoc-protected variants).

Part 6: Disposal & Decontamination

Do not dispose of down the drain.

  • Solid Waste: Place contaminated weighing boats, gloves, and paper towels into a dedicated "Hazardous Solid Waste" bag (double-bagged).

  • Liquid Waste: Collect in a "Non-Halogenated Organic Solvent" carboy (assuming DMF/NMP solvent).

  • Container Rinse: Triple rinse empty vials with Acetone before discarding glass. Add rinsate to liquid waste.

References

  • PubChem. (n.d.).[3] Compound Summary: N-Methyl-D-aspartic acid (NMDA).[4] National Library of Medicine. Retrieved February 6, 2026, from [Link]

  • ChemSrc. (2024). Fmoc-N-Me-D-Asp(OtBu)-OH MSDS and Properties.[2] Retrieved February 6, 2026, from [Link]

  • American Peptide Society. (n.d.). Peptide Synthesis Safety Guidelines. Retrieved February 6, 2026, from [Link]

Sources

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